Azepan-3-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
azepan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-1-2-4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBQGYSXJGCMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719918 | |
| Record name | Azepan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65326-54-7 | |
| Record name | Azepan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Azepan-3-one hydrochloride" synthesis from starting materials
An In-Depth Technical Guide to the Synthesis of Azepan-3-one Hydrochloride
Introduction
This compound is a seven-membered heterocyclic ketone that serves as a crucial building block in medicinal chemistry and drug development.[1][2] The azepane scaffold is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[2][3] The presence of a carbonyl group at the 3-position provides a reactive handle for further molecular elaboration, making it a versatile intermediate for creating diverse chemical libraries for drug discovery.
This technical guide offers a comprehensive exploration of the core synthetic methodologies for preparing this compound. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying mechanistic rationale behind the synthetic choices. We will delve into several strategic pathways, including classical ring-forming reactions and modern cyclization techniques, supported by detailed protocols, comparative data, and mechanistic diagrams.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the azepan-3-one ring system can be approached from several distinct strategic angles. The primary challenges involve efficiently forming the seven-membered ring, which can be entropically disfavored compared to five- or six-membered rings, and precisely installing the ketone functionality at the C-3 position. The most prevalent and field-proven strategies include:
-
Dieckmann Condensation: This intramolecular Claisen condensation of a suitable N-protected diester is a classic and reliable method for forming cyclic β-keto esters, which are direct precursors to cyclic ketones.[4][5][6][7] The reaction is driven by the formation of a stable enolate of the product.
-
Schmidt Rearrangement: This reaction facilitates the ring expansion of a corresponding cyclohexanone derivative. By reacting a ketone with hydrazoic acid (HN₃) under acidic conditions, a nitrogen atom is inserted into the ring to form a lactam, which can then be further transformed.[8][9][10]
-
Intramolecular Cyclization: Building the ring from a linear, acyclic precursor offers high flexibility. Methods such as intramolecular reductive amination or other N-heterocyclization reactions can be employed to forge the crucial C-N bond to close the ring.[11][12]
Each of these pathways offers distinct advantages regarding starting material availability, scalability, and control over stereochemistry. The following sections will provide detailed examinations of these key methodologies.
Synthetic Pathway I: The Dieckmann Condensation Approach
The Dieckmann condensation is a powerful method for synthesizing 5- to 7-membered cyclic β-keto esters from acyclic diesters.[6] The subsequent hydrolysis and decarboxylation of this intermediate directly yield the desired cyclic ketone.
Causality and Mechanistic Insight
The reaction proceeds via a base-catalyzed intramolecular condensation. A strong base deprotonates the α-carbon of one ester group, generating an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4][6] Elimination of an alkoxide ion yields the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the highly acidic α-hydrogen situated between the two carbonyl groups of the product, forming a stable enolate.[5] Acidic workup then provides the neutral β-keto ester, which is subsequently hydrolyzed and decarboxylated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Azepan-3-one Hydrochloride (CAS 65326-54-7): Properties, Synthesis, and Applications
Introduction to a Versatile Heterocyclic Building Block
Azepan-3-one hydrochloride, identified by CAS number 65326-54-7, is a seven-membered heterocyclic compound belonging to the azepane family. The azepane ring system, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to the structure of numerous bioactive molecules and over 20 FDA-approved drugs, demonstrating a wide range of pharmacological activities including anti-cancer, anti-tubercular, and antimicrobial properties.[1][4] The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets, making it a highly valuable motif in modern drug discovery.[4]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, representative synthesis, chemical reactivity, and applications of this compound. By elucidating the core characteristics of this compound, this document aims to empower scientists to effectively utilize it as a strategic building block in the synthesis of novel and complex molecular architectures.
Chemical Identity and Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline solid.[5] Its hydrochloride salt form enhances stability and solubility in aqueous media, which is often advantageous for reaction setup and handling.[5] Proper storage is critical to maintain its integrity; the compound should be kept in a tightly sealed container under an inert atmosphere and stored in a freezer at temperatures of -20°C to prevent degradation from moisture and air.[6][7]
A summary of its key properties is presented in Table 1.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65326-54-7 | [6][8] |
| Molecular Formula | C₆H₁₂ClNO | [5][6][8] |
| Molecular Weight | 149.62 g/mol | [5][6][8] |
| IUPAC Name | 3-azepanone hydrochloride | |
| Synonyms | 3H-Azepin-3-one, hexahydro-, hydrochloride; AZEPAN-3-ONE HCL | [6][8] |
| SMILES | C1CCNCC(=O)C1.Cl | [5][6] |
| Appearance | White crystalline solid | [5] |
| Purity | Typically ≥97% | [6][8] |
| Solubility | Readily soluble in water and various organic solvents. | [5] |
| Storage | Store at -20°C, sealed, away from moisture. | [6][7] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6][8] |
| logP (Predicted) | 0.75 - 1.46 | [6][8] |
Representative Synthesis and Purification
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a logical and efficient pathway can be proposed based on established organic chemistry principles. A common and effective strategy for constructing cyclic ketones is the Dieckmann condensation, which involves the intramolecular cyclization of a suitable dicarboxylic acid ester.
The causality for this choice rests on the high reliability and yields associated with the Dieckmann condensation for forming 5- to 7-membered rings. The subsequent hydrolysis and decarboxylation step is a classic, high-yielding transformation. This multi-step process offers a robust and scalable route from commercially available starting materials.
Step-by-Step Experimental Protocol (Representative)
-
Step 1: Dieckmann Condensation. A suitable linear diester, such as N-protected diethyl 4-aminopimelate, is treated with a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an anhydrous, aprotic solvent (e.g., toluene or THF). The choice of a non-nucleophilic base is critical to promote intramolecular cyclization by deprotonating the α-carbon without causing competing intermolecular reactions or ester hydrolysis. The reaction is typically heated to drive the cyclization to completion, yielding the cyclic β-keto ester intermediate.
-
Step 2: Hydrolysis and Decarboxylation. The crude β-keto ester from the previous step is subjected to acidic hydrolysis and decarboxylation. This is efficiently achieved by heating the intermediate in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. This single operation removes the ester group and generates the desired ketone, yielding the N-protected azepan-3-one.
-
Step 3: Deprotection. If an N-protecting group (e.g., benzyl) was used, it must be removed. For a benzyl group, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is the standard, clean, and high-yielding method. This step yields the free base, Azepan-3-one.
-
Step 4: Salt Formation. The purified Azepan-3-one free base is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrochloric acid (often as a solution in ether or dioxane) is added dropwise. The hydrochloride salt typically precipitates out of the solution as a solid.
-
Purification. The final product, this compound, is collected by filtration, washed with cold anhydrous ether to remove any residual impurities, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if higher purity is required. Each step's success would be validated by standard analytical techniques such as TLC, NMR, and MS to confirm the identity and purity of the intermediates and final product.
Predicted Spectral Data Analysis
While raw spectral data is not consistently available across public domains, the structure of this compound allows for an accurate prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show several multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The protons alpha to the carbonyl group (at C2 and C4) would be the most deshielded and appear further downfield. Protons alpha to the positively charged nitrogen atom (at C7) would also be significantly downfield. The N-H proton of the ammonium salt would likely appear as a broad singlet, potentially further downfield.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the azepane ring. The most characteristic and downfield signal will be that of the carbonyl carbon (C3), expected in the range of 205-215 ppm. The carbons adjacent to the nitrogen (C2 and C7) will appear in the 40-60 ppm range, while the remaining methylene carbons will be found further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1710-1725 cm⁻¹ , which is characteristic of a saturated cyclic ketone C=O stretch. Additionally, a very broad and strong absorption in the 2400-2800 cm⁻¹ range is expected, corresponding to the N⁺-H stretch of the secondary ammonium salt.
-
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound would be detected in positive ion mode. The expected peak would correspond to the molecular ion of the free base [M+H]⁺, with a calculated m/z of approximately 114.09, corresponding to the protonated form of C₆H₁₁NO.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its ketone functional group. This carbonyl moiety serves as an electrophilic handle for a wide array of chemical transformations, allowing for the elaboration of the azepane scaffold into more complex and functionally diverse molecules.
-
Reduction: The ketone can be easily reduced to the corresponding secondary alcohol, Azepan-3-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group that can be used for further functionalization.
-
Reductive Amination: This is one of the most powerful reactions for this scaffold. Treatment with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) directly forms a new C-N bond, providing access to a diverse library of 3-aminoazepane derivatives. This is a cornerstone reaction in combinatorial chemistry for drug discovery.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols with new carbon-carbon bonds.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond, providing a scaffold for further reactions like Michael additions or olefin metathesis.
Applications in Research and Drug Discovery
The primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active compounds.[5] The azepane motif is a key structural feature in drugs targeting a wide array of conditions.[1][3] For example, the drug Tolazamide, used to treat type 2 diabetes, contains an azepane ring.[4]
By providing a synthetically accessible azepane core with a reactive ketone handle at the 3-position, this compound enables:
-
Scaffold Elaboration: Researchers can readily build upon the azepane ring to explore structure-activity relationships (SAR). The ketone allows for the introduction of diverse functional groups and side chains, which is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties.[9]
-
Library Synthesis: The straightforward reactivity of the ketone, particularly in reductive amination, makes this compound an ideal starting material for the parallel synthesis of compound libraries. These libraries can then be screened against various biological targets to identify new hit compounds.
-
Access to Novel Chemical Space: The flexible, three-dimensional nature of the azepane ring is often advantageous for bioactivity compared to flat, aromatic systems.[4] Using this building block allows medicinal chemists to explore novel and patentable chemical space.[9]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [10] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [10] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.
-
Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and strong acids.[11] The recommended storage condition is in a freezer at -20°C under an inert atmosphere.[7]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. chemscene.com [chemscene.com]
- 7. 65326-54-7|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Spectral Analysis of Azepan-3-one Hydrochloride
Introduction
Azepan-3-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the seven-membered azepane ring system, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of both a ketone functional group and a secondary amine (in its protonated hydrochloride salt form) imparts unique physicochemical properties and reactivity to the molecule. A thorough understanding of its structure and spectral characteristics is paramount for its effective utilization in research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for selecting appropriate analytical techniques and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 149.62 g/mol | --INVALID-LINK--, --INVALID-LINK--[2] |
| CAS Number | 65326-54-7 | --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of the atoms in the molecule.
Experimental Protocol: NMR Analysis
A detailed, step-by-step methodology for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is a good choice as it will readily dissolve the hydrochloride salt and allow for the exchange of the labile N-H protons, which can aid in peak assignment.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the assignment of N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts for carbon atoms (typically 0-220 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The following diagram illustrates the general workflow for NMR analysis:
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the seven-membered ring. The protonation of the nitrogen atom will have a significant deshielding effect on the adjacent protons.
The structure and numbering of this compound for NMR analysis is as follows:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| N-H₂⁺ | 8.0 - 9.5 | Broad singlet | 2H | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal. This signal would disappear upon D₂O exchange. |
| H-2 | 3.5 - 3.8 | Triplet | 2H | These protons are adjacent to the protonated nitrogen, leading to a strong deshielding effect. They will be split by the protons on C7. |
| H-4 | 2.8 - 3.1 | Triplet | 2H | These protons are alpha to the carbonyl group, which causes a deshielding effect. They will be split by the protons on C5. |
| H-7 | 3.2 - 3.5 | Multiplet | 2H | These protons are adjacent to the protonated nitrogen, resulting in deshielding. They will be split by the protons on C2 and C6. |
| H-5 | 1.8 - 2.1 | Multiplet | 2H | These protons are in a standard aliphatic environment and will be split by the protons on C4 and C6. |
| H-6 | 1.8 - 2.1 | Multiplet | 2H | These protons are in an aliphatic environment and will be split by the protons on C5 and C7. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (C3) | 205 - 215 | The carbonyl carbon of a ketone typically appears in this downfield region. |
| C2 | 45 - 55 | This carbon is adjacent to the protonated nitrogen, causing a significant downfield shift. |
| C4 | 35 - 45 | This carbon is alpha to the carbonyl group, leading to a deshielding effect. |
| C7 | 40 - 50 | This carbon is adjacent to the protonated nitrogen, resulting in a downfield shift. |
| C5 | 25 - 35 | This carbon is in a standard aliphatic environment. |
| C6 | 20 - 30 | This carbon is in a standard aliphatic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absorptions of the carbonyl group and the secondary ammonium salt.
Experimental Protocol: IR Analysis
A standard procedure for obtaining the IR spectrum is as follows:
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used.
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR crystal in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Rationale |
| 2800 - 3200 | N-H₂⁺ stretch | Broad, strong | The stretching vibration of the N-H bonds in the secondary ammonium salt gives rise to a broad and intense absorption in this region. |
| 1710 - 1730 | C=O stretch | Sharp, strong | This is the characteristic absorption for the carbonyl group of a saturated cyclic ketone.[3] |
| 1560 - 1620 | N-H₂⁺ bend | Medium | The bending vibration of the N-H₂⁺ group in a secondary amine salt is expected in this region.[2][4] |
| 2850 - 3000 | C-H stretch | Medium to strong | These absorptions are due to the stretching vibrations of the C-H bonds in the methylene groups of the azepane ring. |
| 1100 - 1300 | C-N stretch | Medium | The stretching vibration of the C-N bond is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS Analysis
A general procedure for obtaining the mass spectrum is:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like an HPLC.
-
-
Ionization:
-
Electrospray ionization (ESI) is a suitable technique for this polar and pre-charged molecule. ESI will likely produce the protonated molecular ion of the free base, [M+H]⁺.
-
-
Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A mass spectrum is generated, showing the relative abundance of the different ions.
-
-
Tandem MS (MS/MS):
-
To obtain fragmentation information, the ion of interest (e.g., the [M+H]⁺ ion) can be selected and subjected to collision-induced dissociation (CID). This will provide a product ion spectrum that reveals the fragmentation pathways.
-
Predicted Mass Spectrum
The mass spectrum of this compound, under ESI conditions, is expected to show the molecular ion of the free base, Azepan-3-one (C₆H₁₁NO, molecular weight 113.16 g/mol ).
-
Molecular Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 114.12.
-
Fragmentation Pattern: The fragmentation of cyclic ketones and amines can be complex.[5] Plausible fragmentation pathways for the [M+H]⁺ ion of Azepan-3-one include:
-
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines.
-
Cleavage adjacent to the carbonyl group: The carbonyl group can also direct fragmentation.
-
Ring-opening and subsequent fragmentation: The seven-membered ring can open, followed by the loss of small neutral molecules.
-
A proposed fragmentation pathway is illustrated below:
Data Integration and Structural Confirmation
The definitive confirmation of the structure of this compound comes from the synergistic integration of all spectral data.
-
Mass Spectrometry confirms the molecular weight of the free base.
-
IR Spectroscopy identifies the key functional groups: the ketone (C=O) and the secondary ammonium salt (N-H₂⁺).
-
¹³C NMR Spectroscopy confirms the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.
-
¹H NMR Spectroscopy , through chemical shifts, integration, and coupling patterns, provides the detailed connectivity of the protons, allowing for the complete elucidation of the molecular structure. The disappearance of the N-H signal upon D₂O exchange further solidifies the assignment.
Conclusion
This technical guide has provided a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers, scientists, and drug development professionals can confidently interpret their own experimental data to verify the structure and purity of this important heterocyclic building block. The detailed experimental protocols also offer practical guidance for obtaining high-quality spectral data. The integration of these spectroscopic techniques provides a powerful and self-validating system for the thorough characterization of this compound, ensuring its appropriate use in further research and development endeavors.
References
- 1. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
Determining the Solubility of Azepan-3-one Hydrochloride: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Azepan-3-one hydrochloride in various organic solvents. This compound is a key building block in medicinal chemistry, and a thorough understanding of its solubility is paramount for successful drug design, formulation, and manufacturing. This document moves beyond a simple data sheet to offer a detailed exploration of the theoretical underpinnings of solubility, a robust, step-by-step experimental protocol for solubility determination, and guidance on data interpretation. By grounding our discussion in the principles of physical chemistry and established pharmaceutical analysis techniques, this guide aims to empower researchers to generate reliable and reproducible solubility data, thereby accelerating the drug development pipeline.
Introduction to this compound and the Critical Role of Solubility
This compound (C₆H₁₂ClNO, MW: 149.62 g/mol ) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1][2] Its azepane core is a privileged scaffold found in a variety of biologically active molecules. As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, traits often desirable in active pharmaceutical ingredients (APIs).[3] However, during synthesis, purification, and formulation development, understanding its solubility in organic solvents is equally, if not more, critical.
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates many aspects of drug development.[4][5][6] Inadequate solubility can lead to poor bioavailability, difficulties in formulation, and challenges in achieving desired dosages.[4] For a compound like this compound, knowledge of its solubility profile in organic solvents is essential for:
-
Reaction Optimization: Selecting appropriate solvents for synthesis and derivatization reactions.
-
Purification Strategies: Developing efficient crystallization and chromatographic purification methods.
-
Formulation Development: Identifying suitable solvent systems for creating stable and effective drug delivery systems.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
This guide will provide the necessary theoretical background and practical instructions to systematically evaluate the solubility of this compound.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a rudimentary but useful starting point. For a polar, ionic compound like this compound, solubility is expected to be higher in polar solvents. The key factors influencing solubility include:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are more likely to solvate the ions of this compound, overcoming the lattice energy of the crystal.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined empirically.
-
pH: As a hydrochloride salt of a secondary amine, the ionization state of this compound is pH-dependent. In non-aqueous systems, the acidity or basicity of the solvent can influence solubility.[7]
A deeper understanding of these principles allows for a more rational selection of solvents for screening and can aid in the interpretation of experimental results.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][8] The following protocol is a detailed adaptation of this method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations of this compound.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison between different solvents.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |
| Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Isopropanol | 19.9 | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] |
| Dimethylformamide (DMF) | 36.7 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] |
Note: The values in this table are placeholders and must be determined experimentally.
The interpretation of the solubility data should consider the physicochemical properties of the solvents. For instance, a higher solubility in protic solvents like methanol and ethanol compared to aprotic solvents like acetonitrile would suggest that hydrogen bonding plays a significant role in the dissolution process.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to the principles of good scientific practice, researchers can generate high-quality, reliable solubility data. This information is invaluable for making informed decisions throughout the drug development process, from early-stage discovery to final product formulation. A thorough understanding of solubility is not merely an academic exercise but a critical component of successful pharmaceutical development.
References
- 1. chemscene.com [chemscene.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. CAS 2007916-48-3: 1H-Azepine-3-carboxylic acid, hexahydro-… [cymitquimica.com]
- 4. rheolution.com [rheolution.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. This compound | 65326-54-7 [sigmaaldrich.com]
Azepan-3-one Hydrochloride: A Keystone Building Block for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Ascendancy of the Azepane Scaffold
In the landscape of medicinal chemistry, the structural architecture of a molecule is paramount to its biological function. Among the myriad of heterocyclic systems, the seven-membered azepane ring has emerged as a privileged scaffold, integral to the structure of numerous natural products and clinically significant pharmaceuticals. Its conformational flexibility allows for an optimal three-dimensional arrangement of pharmacophoric groups, enhancing binding affinity and selectivity to biological targets. This guide focuses on Azepan-3-one hydrochloride , a versatile and highly valuable building block that serves as a strategic linchpin for the synthesis of diverse and complex azepane derivatives. We will explore its synthesis, delve into its rich and varied reactivity, and showcase its application in the construction of sophisticated molecular frameworks, providing both field-proven insights and detailed, actionable protocols.
Foundational Knowledge: Properties and Synthesis
A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective utilization in synthesis.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. A summary of its key properties is provided below.
| Property | Value | Reference |
| CAS Number | 65326-54-7 | [1] |
| Molecular Formula | C₆H₁₂ClNO | [1] |
| Molecular Weight | 149.62 g/mol | [1] |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | - |
| Storage | Store at -20°C, sealed, away from moisture | [1] |
Strategic Synthesis of the Azepan-3-one Core
The construction of the seven-membered azepane ring is a non-trivial synthetic challenge. While numerous methods exist for azepane synthesis in general, two strategies are particularly relevant for accessing the azepan-3-one core: classical ring-closing reactions and modern ring-expansion techniques.
Classical Approach: The Dieckmann Condensation
A robust and well-established route involves the intramolecular cyclization of a linear N-protected diester, known as the Dieckmann condensation.[2][3][4][5][6] This approach builds the ring first, followed by functional group manipulation.
-
Causality: The choice of a strong base (e.g., NaH, NaOEt) is critical to generate the requisite enolate from the α-carbon of one ester group. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl of the second ester to form the seven-membered ring. The reaction is driven to completion by the deprotonation of the resulting, highly acidic β-keto ester. Subsequent acidic hydrolysis and decarboxylation unmask the ketone at the 3-position. The nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent interference with the base and the electrophilic ester sites.
State-of-the-Art Approach: Photochemical Ring Expansion
A groundbreaking recent strategy involves the photochemical dearomative ring expansion of nitroarenes.[7][8][9][10][11] This method transforms a simple, flat aromatic starting material into a complex, three-dimensional saturated heterocycle in just two steps.
-
Mechanism & Rationale: This process is mediated by blue light and involves the conversion of an aromatic nitro group into a highly reactive singlet nitrene.[7][8] This intermediate triggers a rearrangement of the six-membered benzene ring into a seven-membered 3H-azepine system. A subsequent hydrogenation step reduces the double bonds and the amidine functionality to furnish the saturated azepane. The major advantage of this method is its modularity; the substitution pattern on the starting nitroarene directly translates to the substitution pattern on the final azepane product, offering streamlined access to a wide array of complex derivatives.[8]
The Synthetic Versatility of Azepan-3-one: A Dual-Reactivity Hub
This compound is a powerful synthetic tool precisely because it contains two distinct and orthogonally reactive functional groups: a secondary amine (masked as its hydrochloride salt) and a ketone. This dual nature allows for a multitude of selective transformations, enabling rapid diversification and the construction of complex molecular libraries.
Transformations at the Carbonyl Group
The ketone functionality is a prime site for introducing carbon- and nitrogen-based substituents.
-
Reductive Amination: This is arguably one of the most powerful reactions for this building block. The ketone can be condensed with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This reliably produces 3-aminoazepane derivatives, a crucial scaffold in many bioactive molecules.[12]
-
Nucleophilic Addition: Grignard reagents and organolithiums can add to the carbonyl to form tertiary alcohols at the C3 position. This introduces a new stereocenter and a valuable hydroxyl handle for further functionalization.
-
α-Functionalization: After N-protection, the α-protons at C2 and C4 become accessible for deprotonation with a strong base (e.g., LDA) to form an enolate. This nucleophilic enolate can then be trapped with various electrophiles (alkyl halides, acyl chlorides) to install substituents adjacent to the carbonyl.
Transformations at the Secondary Amine
The secondary amine, after neutralization of the hydrochloride salt, is a versatile nucleophile. N-protection (e.g., with a Boc group) is often a prudent first step before manipulating the ketone, but direct functionalization is also common.
-
N-Alkylation and N-Acylation: Standard reactions with alkyl halides (Sₙ2) or acyl chlorides/anhydrides provide straightforward access to a vast array of N-substituted derivatives.[13]
-
Buchwald-Hartwig N-Arylation: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds.[14][15][16][17] It allows for the direct coupling of the azepane nitrogen with a wide range of aryl and heteroaryl halides or triflates, providing access to compounds with significant therapeutic potential. The choice of phosphine ligand is critical for reaction efficiency and scope.[17]
Bifunctional Reactivity: Building Fused Systems
The true power of Azepan-3-one lies in its ability to use both reactive sites in concert to build complex, fused polycyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-c]azepanes.[18][19]
-
Rationale: The reaction typically proceeds via initial condensation of the hydrazine with the ketone to form a hydrazone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second hydrazine nitrogen onto a suitable electrophilic site (or via an oxidative process), forges the new heterocyclic ring fused to the azepane core.
Application Spotlight: From Building Block to Bioactive Candidate
The synthetic pathways unlocked by this compound directly feed into drug discovery programs. The azepane scaffold is present in numerous approved drugs and clinical candidates, valued for its ability to project substituents into 3D space and escape the "flatland" of aromatic-heavy compounds.
The ability to rapidly generate libraries of diverse azepane derivatives from a single, common intermediate like Azepan-3-one is a significant accelerant for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C3 and N1 positions, medicinal chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME).
Validated Experimental Protocols
The following protocols are provided as detailed, self-validating procedures for key transformations of this compound.
Protocol 1: Synthesis of 3-(Benzylamino)azepane via Reductive Amination
-
Objective: To demonstrate the formation of a C-N bond at the C3 position.
-
Rationale: This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is stable in acidic conditions, making it ideal for the in situ reduction of the iminium ion formed from the ketone and benzylamine. Acetic acid acts as a catalyst for iminium formation.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount, ~5 mol%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dichloromethane.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). The reaction may bubble slightly.
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate/hexanes with 1% triethylamine) to yield the pure 3-(benzylamino)azepane.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of 1-Boc-azepan-3-one
-
Objective: To protect the secondary amine, enabling selective reactions at the ketone's α-positions.
-
Rationale: The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines. It is stable to a wide range of non-acidic conditions (e.g., organometallic reagents, basic conditions for enolate formation) but can be easily removed with acid (e.g., TFA or HCl).
Materials & Equipment:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second acts as a base for the protection reaction.
-
In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (staining with ninhydrin will show the disappearance of the free amine).
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography (ethyl acetate/hexanes).
-
Characterization: Confirm the structure by ¹H NMR, observing the characteristic Boc peak at ~1.4 ppm.
Conclusion: A Versatile Scaffold for Future Discovery
This compound is more than a simple chemical; it is a strategic entry point into the rich and biologically relevant chemical space of saturated seven-membered heterocycles. Its dual reactivity, coupled with both classical and modern synthetic routes for its preparation, ensures its place as a staple building block in the toolkit of organic and medicinal chemists. The ability to leverage this single precursor to rapidly generate diverse and complex molecular architectures underscores its immense value in accelerating the discovery of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. grokipedia.com [grokipedia.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Paper published! Raquel's work under the supervision of Daniele Leonori was published on Nature Chemistry PhotoReact [photoreact.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Azepan-3-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Azepane Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable pharmacological and pharmacokinetic properties. The azepane ring, a seven-membered nitrogen-containing heterocycle, is one such "privileged scaffold".[1][2] Its inherent three-dimensional structure and conformational flexibility allow it to present substituents in precise spatial orientations, enabling optimal interactions with a wide variety of biological targets.[2] This structural advantage has led to the incorporation of the azepane motif into more than 20 FDA-approved drugs, which are used to treat a wide spectrum of diseases, including cancer, diabetes, and viral infections.[3][4] Azepane-based compounds have demonstrated a vast array of pharmacological activities, including anticancer, anti-tubercular, and anti-Alzheimer's properties.[4]
This guide focuses on a particularly valuable and versatile starting material for harnessing the potential of this scaffold: Azepan-3-one hydrochloride . With its seven-membered ring and a strategically placed ketone functional group, this compound serves as an ideal entry point for the synthesis of diverse chemical libraries aimed at discovering novel therapeutics. The ketone provides a reactive handle for a multitude of chemical transformations, most notably reductive amination, allowing for the systematic exploration of chemical space around the core structure.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis and screening protocols.
| Property | Value | Source |
| CAS Number | 65326-54-7 | [5][6] |
| Molecular Formula | C₆H₁₂ClNO | [5][6] |
| Molecular Weight | 149.62 g/mol | [5][6] |
| Appearance | White crystalline solid | [6] |
| Storage Conditions | Store in freezer under -20°C, keep in dark place, inert atmosphere | [7][8] |
| SMILES | C1CCNCC(=O)C1.Cl | [5] |
Core Research Application 1: Central Nervous System (CNS) Drug Discovery
The azepane scaffold has shown significant promise in the development of agents targeting the CNS.[9] Its ability to cross the blood-brain barrier and interact with various neurological targets makes it an attractive framework for addressing conditions like pain, anxiety, depression, and neurodegenerative diseases.[9][10] For instance, novel bicyclic azepanes have been identified as potent inhibitors of monoamine transporters (norepinephrine and dopamine), which are key targets in neuropsychiatric disorders.[10][11]
This compound is an excellent precursor for generating libraries of 3-aminoazepane derivatives, which can be screened for CNS activity. The ketone at the 3-position can be readily converted into a diverse set of secondary and tertiary amines through reductive amination.
Experimental Workflow: Library Synthesis via Reductive Amination
This workflow outlines the generation of a 3-aminoazepane library for CNS target screening. The core reaction is the direct reductive amination of this compound with a diverse panel of primary or secondary amines.
Caption: Reductive amination workflow for library synthesis.
Detailed Protocol: Parallel Reductive Amination
-
Array Preparation : In a 96-well plate, add a solution of this compound (1.0 eq) in dichloroethane (DCE) to each well.
-
Amine Addition : To each well, add a unique primary or secondary amine (1.1 eq) from a pre-prepared amine library stock solution.
-
Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well. The choice of a milder reducing agent like NaBH(OAc)₃ is crucial as it does not readily reduce the ketone starting material, allowing for the formation of the imine intermediate prior to reduction.[12]
-
Reaction : Seal the plate and agitate at room temperature for 12-24 hours.
-
Workup : Quench the reaction by adding saturated sodium bicarbonate solution. Extract the products using a liquid handler with dichloromethane (DCM).
-
Purification : The crude products can be purified via high-throughput silica gel chromatography.
-
Screening : The resulting library of 3-aminoazepane derivatives is then ready for high-throughput screening against a panel of CNS targets (e.g., GPCRs, ion channels, transporters).
Core Research Application 2: Oncology Drug Discovery
The azepane scaffold is also a key component in the development of novel anticancer agents.[3] A particularly promising application is in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death via a mechanism known as synthetic lethality.[1] The azepine-dione core has been identified as a promising scaffold for novel PARP-1 inhibitors, as the dione functionality can mimic the nicotinamide moiety of NAD+, the natural substrate for PARP-1.[1]
While Azepan-3-one has only one ketone, it serves as a foundational block to build more complex structures that can effectively target the PARP catalytic domain.
Synthetic Strategy and Mechanism of Action
A potential research direction involves the synthetic elaboration of the Azepan-3-one core to introduce a second carbonyl group or a bioisostere, thereby creating a novel PARP inhibitor scaffold. The existing ketone can be used as an anchor point to build out structures that occupy the nicotinamide-binding pocket of the PARP enzyme.
Caption: Mechanism of synthetic lethality via PARP inhibition.
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its privileged azepane core provides a foundation with proven biological relevance, while the reactive ketone functionality unlocks access to a vast and diverse chemical space. By leveraging established and robust synthetic methodologies like reductive amination, researchers can efficiently generate libraries of novel compounds. These libraries are invaluable for screening against critical therapeutic targets in areas of high unmet medical need, such as CNS disorders and oncology. The strategic application of this compound can significantly accelerate the journey from a starting material to a potential clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 7. This compound | 65326-54-7 [sigmaaldrich.com]
- 8. 65326-54-7|this compound|BLD Pharm [bldpharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of Azepan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Azepan-3-one hydrochloride (CAS No. 65326-54-7) is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery.[1] As a key building block in the synthesis of novel therapeutic agents, its safe and effective handling is paramount in the research and development pipeline. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, grounded in established scientific principles and field-proven insights. This document is intended to empower researchers to work confidently and safely with this compound, ensuring both personal safety and the integrity of their research.
Compound Profile and Hazard Identification
A thorough understanding of the intrinsic properties and associated hazards of this compound is the foundation of safe laboratory practice.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 3-azepanone hydrochloride[2] |
| CAS Number | 65326-54-7 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Physical Form | Solid[2] |
GHS Hazard Classification:
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following hazard statements apply:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Signal Word: Warning [2]
It is crucial to internalize these hazards as they inform every aspect of the handling, storage, and emergency procedures outlined in this guide. The subsequent sections will detail the causality behind these classifications and provide actionable protocols to mitigate the associated risks.
Prudent Practices for Safe Handling and Use
The handling of this compound necessitates a proactive and informed approach to minimize exposure and ensure a safe laboratory environment. The following protocols are based on a combination of specific compound data and established best practices for handling chemicals with similar hazard profiles.
Engineering Controls: The First Line of Defense
Primary containment and ventilation are critical to minimizing the risk of inhalation and dermal exposure.
-
Chemical Fume Hood: All weighing, reconstitution, and aliquotting of solid this compound, as well as any reactions involving this compound, must be conducted in a certified chemical fume hood. This engineering control is non-negotiable and serves to capture any dust or vapors at the source, preventing their release into the laboratory atmosphere.
-
Ventilation: Ensure that the laboratory has adequate general ventilation. However, general ventilation should be considered a secondary measure to the primary containment provided by a fume hood.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and consistent use of appropriate PPE are essential to protect against skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. However, due to the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or solutions of the compound. A full-face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Given the lack of specific glove breakthrough data for this compound, it is prudent to select gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Double gloving is a recommended best practice, especially during procedures with a higher risk of contamination. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
-
Body Protection: A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required to protect personal clothing and skin from contamination.
-
Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved P100 particulate respirator may be necessary.
Experimental Workflow: Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment to prevent cross-contamination.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical to minimizing harm. All personnel handling this compound must be familiar with the following emergency procedures.
First Aid Measures
-
Inhalation: If dust or vapors are inhaled, immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills (Solid): For small spills of the solid material, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealed, labeled waste container. Clean the spill area with soap and water.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Restrict access to the area. If it is safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without appropriate training and equipment.
Storage and Stability: Maintaining Compound Integrity
Proper storage is essential for maintaining the stability and purity of this compound, as well as for preventing accidental exposure.
-
Storage Conditions: Store in a tightly sealed container in a dark, inert atmosphere.[2] The recommended storage temperature is in a freezer at or below -20°C.[2]
-
Incompatible Materials: While specific reactivity data for this compound is limited, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Logical Relationship: Hazard Mitigation
Caption: The relationship between identified hazards and the multi-layered approach to their mitigation.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Dispose of contaminated materials, including gloves, disposable gowns, and any spilled material, in a clearly labeled, sealed hazardous waste container.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as institutional guidelines, for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Conclusion
This compound is a valuable research chemical that can be handled safely and effectively by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. By understanding the hazards, implementing appropriate controls, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and focus on advancing their scientific endeavors. A culture of safety, built on a foundation of knowledge and preparedness, is the most critical tool in any research setting.
References
Methodological & Application
"Azepan-3-one hydrochloride" in the synthesis of pharmaceutical intermediates
An In-Depth Technical Guide to the Application of Azepan-3-one Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structural motif in medicinal chemistry. Its conformational flexibility allows it to present substituents in diverse three-dimensional arrangements, enabling effective interactions with a wide range of biological targets.[1][2] Consequently, azepane-based compounds have found applications as anti-cancer, anti-diabetic, and antiviral agents.[1][2] More than 20 drugs approved by the FDA contain the azepane core, highlighting its therapeutic importance.[2]
This compound (CAS: 65326-54-7) serves as a pivotal building block for introducing this valuable scaffold into complex molecules. As a ketone, its primary utility lies in its ability to undergo reactions at the carbonyl group, most notably reductive amination, to generate chiral 3-aminoazepane derivatives. These derivatives are crucial intermediates in the synthesis of advanced pharmaceutical agents.[3] This guide provides a detailed examination of the properties of this compound and its application in synthesizing key pharmaceutical intermediates, supported by mechanistic insights and detailed protocols.
Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthesis. This compound is a stable, solid compound, making it convenient to handle and store compared to its free base form.
| Property | Value | Source |
| CAS Number | 65326-54-7 | [4][5] |
| Molecular Formula | C₆H₁₂ClNO | [5] |
| Molecular Weight | 149.62 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4][5] |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [4][5] |
| IUPAC Name | 3-azepanone hydrochloride | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Core Application: Synthesis via Reductive Amination
The most powerful and common transformation involving Azepan-3-one is reductive amination. This reaction forms a new carbon-nitrogen bond by converting the ketone into a secondary or tertiary amine in a single pot, making it a highly efficient method for building molecular complexity.[6]
Mechanistic Rationale
The reaction proceeds in two distinct stages that occur in the same reaction mixture:
-
Iminium Ion Formation: The ketone (Azepan-3-one) reacts with a primary or secondary amine to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a resonance-stabilized iminium ion.[7]
-
Reduction: A reducing agent, present in the mixture, selectively reduces the iminium ion (C=N⁺) to the corresponding amine.[7]
The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but mild enough to not significantly reduce the starting ketone before iminium formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are frequently used for this purpose because they are less reactive towards ketones and aldehydes at neutral or acidic pH but readily reduce the protonated iminium intermediate.[6]
Caption: General mechanism of reductive amination.
Causality Behind Experimental Choices
-
Starting Material Form: Using Azepan-3-one as a hydrochloride salt enhances its stability and shelf-life. However, the reaction requires the free base form of the ketone's secondary amine. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride and liberate the free amine for the initial condensation step.[8]
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants and intermediates. For greener protocols, alcohols like methanol or ethanol can be used, although this may require careful selection of the reducing agent, as NaBH₄ can react with the solvent.[9]
-
pH Control: The formation of the iminium ion is typically acid-catalyzed, but the amine nucleophile must remain in its unprotonated state to be reactive. Therefore, the reaction is often run in the presence of a mild acid, like acetic acid, to maintain a pH range of approximately 4-6, which strikes a balance for both requirements.
-
Use of Dehydrating Agents: To drive the equilibrium towards the iminium ion, molecular sieves can be added to the reaction mixture to sequester the water produced during the condensation step.[7]
Application Protocol: Synthesis of (R)-N-Benzyl-azepan-3-amine
This protocol details the synthesis of a chiral N-protected 3-aminoazepane, a versatile intermediate. For instance, (R)-azepan-3-amine is a key intermediate for the antibiotic Besifloxacin.[3] This protocol uses (R)-phenylethylamine as a chiral auxiliary, followed by reductive amination and subsequent debenzylation (not detailed here) to yield the desired chiral primary amine.
Caption: Workflow for the synthesis of a chiral 3-aminoazepane intermediate.
Step-by-Step Methodology
Reagents & Equipment:
-
This compound (1.0 eq)
-
(R)-1-Phenylethylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.
-
Basification: Cool the resulting suspension to 0°C using an ice bath. Add triethylamine (1.1 eq) dropwise. Stir the mixture for 15-20 minutes at 0°C. This step generates the free base of Azepan-3-one in situ.
-
Amine Addition: Add (R)-1-Phenylethylamine (1.05 eq) to the reaction mixture. Allow the mixture to stir at 0°C for 30 minutes.
-
Reduction: While maintaining the temperature at 0°C, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition helps control any exotherm and the rate of hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure product.
Conclusion and Future Outlook
This compound is a versatile and valuable reagent for the synthesis of pharmaceutically relevant intermediates. Its application in reductive amination protocols provides a reliable and efficient pathway to 3-aminoazepane derivatives, which are core components of numerous bioactive molecules.[1][3] The protocol described herein provides a robust, self-validating framework that can be adapted for various primary and secondary amines, enabling access to a diverse library of compounds for drug discovery programs. Future research will likely focus on developing more efficient, greener, and enantioselective catalytic methods to further enhance the utility of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound | 65326-54-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Azepan-3-one Hydrochloride in Medicinal Chemistry
Introduction: The Azepane Scaffold as a Privileged Structure
In the landscape of modern drug discovery, the quest for novel chemical scaffolds that confer improved physicochemical properties and biological activity is perpetual. Among the vast array of heterocyclic systems, the seven-membered azepane ring has emerged as a "privileged scaffold." Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in precise spatial orientations, which is often crucial for potent and selective interaction with biological targets.[1][2] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuropharmacological effects, with over 20 FDA-approved drugs featuring this core motif.[3][4]
Azepan-3-one hydrochloride (CAS: 65326-54-7) is a key heterocyclic building block that provides medicinal chemists with a versatile entry point into this valuable chemical space.[5][6][7] Its structure features a reactive ketone and a secondary amine (as a hydrochloride salt), offering two orthogonal handles for chemical modification. This guide provides an in-depth exploration of this compound, detailing its properties, synthetic utility, and proven protocols for its application in the synthesis of novel molecular entities.
Physicochemical Properties and Handling
Accurate characterization and proper handling of starting materials are foundational to successful synthesis and reproducible results.
| Property | Value | Reference(s) |
| CAS Number | 65326-54-7 | [6][7] |
| Molecular Formula | C₆H₁₂ClNO | [5][6] |
| Molecular Weight | 149.62 g/mol | [5][6] |
| Appearance | White crystalline solid | [6] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in water and various organic solvents | [6] |
| Storage Conditions | Store in freezer, under -20°C, in a dark place under an inert atmosphere. | [8] |
| SMILES | C1CCNCC(=O)C1.Cl | [6] |
| InChI Key | IZBQGYSXJGCMNV-UHFFFAOYSA-N |
Safety and Handling: this compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
The Role of Azepan-3-one as a Versatile Synthetic Intermediate
The utility of this compound stems from its bifunctional nature. The secondary amine allows for N-alkylation, N-acylation, and reductive amination, while the ketone at the 3-position is amenable to nucleophilic addition, condensation reactions, and reduction. This dual reactivity enables the creation of diverse libraries of compounds from a single, readily available starting material.
The strategic importance of such building blocks cannot be overstated. They allow chemists to perform controlled, predictable reactions, which is critical when developing new chemical entities where even minor impurities can significantly impact biological efficacy and safety.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 7. This compound | 65326-54-7 [sigmaaldrich.com]
- 8. 65326-54-7|this compound|BLD Pharm [bldpharm.com]
- 9. carlroth.com [carlroth.com]
- 10. nbinno.com [nbinno.com]
Reactions involving the ketone group of "Azepan-3-one hydrochloride"
An In-Depth Guide to the Ketone Group Reactivity of Azepan-3-one Hydrochloride for Synthetic and Medicinal Chemistry
Authored by a Senior Application Scientist
This compound is a versatile seven-membered heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a reactive ketone at the 3-position and a secondary amine within the azepane ring, provides two key handles for chemical modification. The commercial availability as a hydrochloride salt influences its solubility and necessitates specific considerations during reaction setup, typically requiring neutralization or the use of conditions compatible with the salt form.
This guide provides a detailed exploration of the key reactions targeting the ketone functionality of Azepan-3-one. We will delve into the mechanistic underpinnings of each transformation, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for researchers and drug development professionals.
Reductive Amination: A Gateway to Diverse Amine Analogs
Reductive amination is arguably one of the most powerful and widely used methods in medicinal chemistry for converting ketones into amines. This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This strategy allows for the direct installation of a wide array of primary and secondary amines at the 3-position of the azepane scaffold.
Mechanistic Rationale & Experimental Considerations
The reaction is typically acid-catalyzed, which facilitates both the initial imine/enamine formation and the subsequent reduction. The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium intermediate. Its tolerance for mildly acidic conditions makes it ideal for this transformation.
Protocol: Synthesis of 3-(Benzylamino)azepane
This protocol details the reaction of this compound with benzylamine.
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 149.62 | 1.0 g | 6.68 mmol |
| Benzylamine | 107.15 | 0.79 g (0.77 mL) | 7.35 mmol |
| Sodium triacetoxyborohydride | 211.94 | 2.12 g | 10.0 mmol |
| Triethylamine (TEA) | 101.19 | 0.68 g (0.93 mL) | 6.68 mmol |
| 1,2-Dichloroethane (DCE) | - | 25 mL | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 6.68 mmol) and 1,2-dichloroethane (25 mL).
-
Add triethylamine (0.93 mL, 6.68 mmol) to the suspension to neutralize the hydrochloride and generate the free base. Stir for 10 minutes at room temperature.
-
Add benzylamine (0.77 mL, 7.35 mmol) to the mixture.
-
Carefully add sodium triacetoxyborohydride (2.12 g, 10.0 mmol) portion-wise over 5 minutes. The reaction may mildly exotherm.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with DCM/MeOH) to yield the desired 3-(benzylamino)azepane.
Wittig Reaction: Olefination of the Ketone
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[3][4][5] For Azepan-3-one, this reaction creates an exocyclic double bond at the 3-position, yielding a 3-methyleneazepane derivative. This is particularly useful for creating scaffolds that can undergo further transformations like Michael additions or metathesis.
Mechanistic Rationale & Experimental Considerations
The reaction involves a nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the ketone's carbonyl carbon.[4] This forms a zwitterionic intermediate called a betaine, which rapidly rearranges to a four-membered oxaphosphetane ring. This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[4]
The Wittig reagent is typically generated in situ by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4][6] The choice of base and solvent is crucial to ensure efficient ylide formation without undesirable side reactions.
Protocol: Synthesis of 3-Methyleneazepane
This protocol describes the synthesis of the parent 3-methyleneazepane. The amine on the azepane ring must be protected (e.g., as a Boc carbamate) prior to the Wittig reaction to prevent it from reacting with the strong base (n-BuLi).
| Reagent/Material | M.W. | Amount | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 2.86 g | 8.0 mmol |
| tert-Butyl 3-oxoazepane-1-carboxylate | 213.28 | 1.28 g | 6.0 mmol |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 5.0 mL | 8.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Diethyl ether | - | 60 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Procedure:
-
Ylide Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (2.86 g, 8.0 mmol) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (5.0 mL of 1.6 M solution, 8.0 mmol) dropwise via syringe. The mixture will turn a characteristic deep yellow/orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
Olefination: In a separate flask, dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.28 g, 6.0 mmol) in anhydrous THF (10 mL).
-
Add the ketone solution dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexanes/ethyl acetate) to afford tert-butyl 3-methyleneazepane-1-carboxylate. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.
Aldol and Knoevenagel Condensations: C-C Bond Formation
Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that proceed via enolate intermediates.[7][8][9] These reactions allow for the attachment of various carbonyl-containing fragments to the C2 or C4 position of the azepane ring, adjacent to the ketone.
Mechanistic Rationale & Experimental Considerations
-
Aldol Condensation : In the presence of a base, a proton is removed from the α-carbon (C2 or C4) of Azepan-3-one to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of an aldehyde or another ketone.[10][11] The initial product is a β-hydroxy ketone, which can often be dehydrated (by heating or under acidic/basic conditions) to form an α,β-unsaturated ketone.[8][9]
-
Knoevenagel Condensation : This is a modification of the aldol reaction where the nucleophile is an "active methylene compound" — a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'), such as malononitrile or diethyl malonate.[12][13] These compounds are more acidic than simple ketones, allowing the use of milder bases like piperidine or ammonium acetate.[12][14] The reaction typically proceeds directly to the dehydrated, conjugated product.[13]
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the reaction of Azepan-3-one with malononitrile, a classic Knoevenagel reaction partner.
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 149.62 | 1.0 g | 6.68 mmol |
| Malononitrile | 66.06 | 0.48 g | 7.35 mmol |
| Piperidine | 85.15 | 0.06 g (0.07 mL) | 0.67 mmol |
| Triethylamine (TEA) | 101.19 | 0.68 g (0.93 mL) | 6.68 mmol |
| Ethanol | - | 20 mL | - |
Step-by-Step Procedure:
-
In a 50 mL flask, suspend this compound (1.0 g, 6.68 mmol) in ethanol (20 mL).
-
Add triethylamine (0.93 mL, 6.68 mmol) and stir for 10 minutes to form the free base.
-
Add malononitrile (0.48 g, 7.35 mmol) to the mixture.
-
Add a catalytic amount of piperidine (0.07 mL, 0.67 mmol).
-
Heat the mixture to reflux (approx. 78 °C) for 6 hours. A precipitate may form as the product is generated.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Dry the solid under vacuum to yield (3-oxoazepan-4-ylidene)malononitrile. Further purification can be achieved by recrystallization if necessary.
Grignard Reaction: Formation of Tertiary Alcohols
The Grignard reaction provides a classic and effective method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[15][16] Reacting Azepan-3-one with a Grignard reagent converts the ketone into a tertiary alcohol, introducing a new alkyl, aryl, or vinyl substituent at the 3-position.
Mechanistic Rationale & Experimental Considerations
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[16] This carbanion-like species readily attacks the electrophilic carbonyl carbon of the ketone.[15][17] The reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.
It is absolutely critical to perform this reaction under strictly anhydrous conditions, as Grignard reagents react violently with protic solvents (like water or alcohols) to quench the reagent.[15] Similar to the Wittig reaction, the secondary amine of the azepane ring must be protected to prevent it from being deprotonated by the Grignard reagent.
Protocol: Synthesis of N-Boc-3-methylazepan-3-ol
This protocol describes the addition of methylmagnesium bromide to N-Boc protected Azepan-3-one.
| Reagent/Material | M.W. | Amount | Moles |
| tert-Butyl 3-oxoazepane-1-carboxylate | 213.28 | 1.07 g | 5.0 mmol |
| Methylmagnesium bromide (3.0 M in ether) | - | 2.0 mL | 6.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl acetate | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Step-by-Step Procedure:
-
In an oven-dried, two-neck flask under a nitrogen atmosphere, dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.07 g, 5.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (2.0 mL of 3.0 M solution, 6.0 mmol) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexanes/ethyl acetate) to yield tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate.
Synthesis of Spirocyclic Scaffolds
The ketone group of Azepan-3-one is an ideal starting point for the construction of spirocyclic systems, where a second ring shares the C3 carbon of the azepane core. Spirocycles are of high interest in drug design as they introduce three-dimensionality, escaping the "flatland" of aromatic compounds.[18]
One common approach is a multi-component reaction or a tandem sequence involving the ketone. For example, a 1,3-dipolar cycloaddition with an in situ generated dipole can lead to complex spiro-heterocycles.[19] Another strategy involves a tandem Michael addition/annulation sequence. These advanced methods often provide rapid access to structurally diverse and complex molecules from simple starting materials.[19] The synthesis of such compounds is highly valuable for building libraries of drug candidates.[18][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Give the expected products for the aldol condensations of (c) pen... | Study Prep in Pearson+ [pearson.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldol Condensation Reaction [sigmaaldrich.com]
- 11. Khan Academy [khanacademy.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. leah4sci.com [leah4sci.com]
- 18. researchgate.net [researchgate.net]
- 19. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Alkylation Reactions of Azepan-3-one Hydrochloride
Abstract
Azepan-3-one is a pivotal heterocyclic scaffold in contemporary drug discovery, serving as a versatile building block for a range of pharmacologically active agents. Its seven-membered ring structure offers a unique conformational profile, and modification of the secondary amine is a primary strategy for modulating biological activity, physicochemical properties, and target affinity. This document provides a comprehensive guide to the N-alkylation of Azepan-3-one Hydrochloride, addressing the critical prerequisite of handling the hydrochloride salt and offering detailed, field-tested protocols for two principal synthetic routes: direct N-alkylation and reductive amination. The causality behind experimental choices, troubleshooting, and mechanistic considerations are discussed to empower researchers in their synthetic endeavors.
Core Principles & Mechanistic Insights
The Substrate: this compound
This compound (CAS 65326-54-7) is the salt form of the parent cyclic amine.[1][2] In this state, the lone pair of the nitrogen atom is protonated, forming an ammonium salt. This protonation renders the nitrogen non-nucleophilic and incapable of participating in N-alkylation reactions. Therefore, the foundational step in any N-alkylation protocol is the in situ or prior neutralization of the hydrochloride to liberate the free secondary amine.
The choice of base is paramount. It must be sufficiently strong to deprotonate the ammonium salt (pKa ~10-11) but should ideally be non-nucleophilic to prevent it from competing with the azepan-3-one amine in reacting with the alkylating agent.[3]
Strategic Approaches to N-Alkylation
Two primary, highly reliable strategies are employed for the N-alkylation of azepan-3-one:
-
Direct N-Alkylation (Sₙ2 Pathway): This is a classic and straightforward approach where the liberated azepan-3-one amine acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent (e.g., an alkyl halide or sulfonate). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] Its success is governed by the reactivity of the electrophile, steric hindrance, solvent polarity, and reaction temperature.
-
Reductive Amination: This powerful method forms a C-N bond by first reacting the azepan-3-one amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in the same pot to yield the N-alkylated product.[4] This strategy is exceptionally versatile for installing a wide variety of structurally complex substituents.
Experimental Protocols & Methodologies
Protocol 1: Direct N-Alkylation via Sₙ2 Reaction
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The key is the initial, complete neutralization of the hydrochloride salt before introducing the electrophile.
Caption: Workflow for direct N-alkylation of Azepan-3-one HCl.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent & Base Addition: Add a suitable anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF, see Table 1) to dissolve the salt. Add the selected base (2.0-2.5 eq).
-
Causality: Using at least two equivalents of base is crucial. The first equivalent neutralizes the hydrochloride salt, and the second equivalent neutralizes the hydrohalic acid (e.g., HBr, HI) that is generated during the Sₙ2 reaction.[3] This prevents the newly formed product from becoming protonated and halting the reaction.
-
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes. The mixture may become a clear solution or remain a slurry, depending on the base's solubility.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.3 eq) to the stirred mixture via syringe.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the valuable azepan-3-one starting material.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.
| Parameter | Recommended Choices | Rationale & Considerations |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | K₂CO₃/Cs₂CO₃: Inexpensive, strong enough, and easily removed during work-up. Cs₂CO₃ is more soluble and reactive.[5] DIPEA/Et₃N: Organic bases, good for ensuring homogeneous reaction conditions. Sterically hindered to reduce nucleophilicity.[3] |
| Solvent | Acetonitrile (ACN), DMF, DMSO | Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, accelerating Sₙ2 reactions.[6] DMF and DMSO offer higher boiling points for less reactive halides. |
| Alkylating Agent | R-I > R-Br > R-OTs > R-Cl | Reactivity follows the leaving group ability (I⁻ > Br⁻ > TsO⁻ > Cl⁻). Alkyl iodides are most reactive but less stable. Chlorides may require harsher conditions or a catalytic amount of NaI (Finkelstein reaction).[7] |
| Temperature | 25 - 80 °C | Start at room temperature for reactive halides (benzyl, allyl). Heat may be required for less reactive alkyl halides to drive the reaction to completion. |
Protocol 2: N-Alkylation via One-Pot Reductive Amination
This protocol is superior for introducing functionalized alkyl groups, especially when the corresponding halide is unstable or inaccessible. Sodium triacetoxyborohydride is the reagent of choice due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation.
Caption: Key steps in the one-pot reductive amination process.
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Solvent & Neutralization: Add a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add a non-nucleophilic organic base, such as Triethylamine (Et₃N) (1.1 eq), to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Causality: A slight excess of base ensures full liberation of the free amine. Unlike direct alkylation, only one equivalent is needed as no acid is generated in the reductive step.
-
-
Iminium Formation (Optional Pre-reaction): For hindered ketones, it can be beneficial to add a dehydrating agent like magnesium sulfate (MgSO₄) and stir the mixture for 1-2 hours to facilitate iminium ion formation before adding the reducing agent.
-
Reduction: Slowly add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of carbonyl groups. Its addition should be controlled as the reaction can be exothermic.
-
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting & Authoritative Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Incomplete neutralization of HCl salt. 2. Unreactive alkylating agent. 3. Insufficient temperature. | 1. Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃) or increase equivalents to >2.0. 2. Switch to a more reactive halide (Cl -> Br -> I) or add catalytic NaI. 3. Increase reaction temperature and/or time. |
| Multiple Products Observed | 1. (Direct Alkylation) The base is acting as a nucleophile. 2. (Reductive Amination) Aldol condensation of the aldehyde/ketone. 3. Side reactions involving the azepanone's ketone group. | 1. Switch to a more sterically hindered base (e.g., Et₃N -> DIPEA). 2. Use a milder reducing agent and ensure the reaction is not overly basic. 3. Keep reaction temperatures as low as possible; avoid strongly basic/nucleophilic conditions. |
| Difficult Purification | Product and starting material have similar polarity. | Drive the reaction to full completion using a slight excess of the limiting reagent. If the product is basic, an acidic wash/extraction can sometimes help separate it from non-basic impurities. |
References
- 1. This compound | 65326-54-7 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Available Synple Chem Reagent Cartridges [synplechem.com]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Azepan-3-one Hydrochloride
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the thorough characterization of Azepan-3-one hydrochloride, a key heterocyclic compound with significant interest in pharmaceutical development and organic synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for identity confirmation, purity assessment, and physicochemical analysis. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. The guide covers a range of essential analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA).
Introduction to this compound
This compound is a seven-membered heterocyclic ketone.[2] Its structural scaffold is a recurring motif in a variety of bioactive molecules, making it a valuable building block in medicinal chemistry.[1] Accurate and comprehensive characterization of this compound is paramount to ensure its quality, stability, and suitability for downstream applications in drug discovery and development. This guide provides the analytical tools to achieve this.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 65326-54-7 | [3][4][5][6] |
| Molecular Formula | C₆H₁₂ClNO | [3][4] |
| Molecular Weight | 149.62 g/mol | [3][4] |
| Appearance | White solid powder | [7] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [5] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.
Rationale: The chemical shifts and coupling patterns in ¹H NMR provide information about the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton, including the characteristic carbonyl carbon.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; D₂O can be used to identify exchangeable protons (e.g., N-H).
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg)
-
Number of Scans: 16-32 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.0 - 3.5 | Multiplet | CH₂ adjacent to nitrogen |
| ~2.5 - 2.8 | Multiplet | CH₂ alpha to carbonyl |
| ~1.8 - 2.2 | Multiplet | Other ring CH₂ groups |
| ~9.0 - 10.0 | Broad Singlet | N-H proton (will exchange in D₂O) |
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 512-1024 (or more, as needed)
-
Relaxation Delay (d1): 2 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~205 - 215 | C=O (Ketone) |
| ~40 - 55 | CH₂ groups adjacent to N and C=O |
| ~20 - 40 | Other ring CH₂ carbons |
Note: The carbonyl carbon of a ketone typically appears far downfield, often above 190 ppm.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale: The key functional groups in this compound, the ketone (C=O) and the secondary amine (N-H), have strong, characteristic absorptions in the IR spectrum.[9][10]
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background scan before running the sample. The resulting spectrum should be in absorbance or transmittance mode.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200 - 3400 | N-H stretching (secondary amine hydrochloride) |
| ~2900 - 3000 | C-H stretching (aliphatic) |
| ~1715 | C=O stretching (ketone) [8][11] |
| ~1400 - 1600 | N-H bending |
The carbonyl (C=O) stretch is typically a very strong and sharp absorption, making it a key diagnostic peak.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it should readily produce the protonated molecular ion.
High-Resolution Mass Spectrometry (HRMS-ESI) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Parameters (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis: Identify the exact mass of the protonated molecular ion [M+H]⁺. The molecular ion for the free base (C₆H₁₁NO) is expected.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [C₆H₁₁NO + H]⁺ | 114.0919 |
Note: The observed mass should be within 5 ppm of the calculated mass for confirmation of the elemental composition. The fragmentation pattern can also be analyzed, which for azepane derivatives often involves ring-opening and subsequent cleavages.[14]
Chromatographic Analysis
Chromatography is essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the purity of pharmaceutical compounds. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector may be necessary for sensitive detection.[15][16] However, for a purity assay, detection at low UV wavelengths (e.g., 210 nm) might be sufficient.
HPLC Protocol (Purity Assessment):
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the amine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Rationale for Method Parameters:
-
A C18 column is a good starting point for moderately polar compounds.
-
An acidic modifier in the mobile phase is crucial for protonating the amine, which prevents peak tailing and improves chromatographic performance.[17]
-
Gradient elution is often necessary to separate impurities with a wide range of polarities.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and decomposition temperature.[18]
Rationale: For a hydrochloride salt, these techniques can reveal information about its crystalline nature, melting behavior, and thermal stability.[19][20]
Differential Scanning Calorimetry (DSC)
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Parameters:
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event. The enthalpy of fusion can also be calculated.
Thermogravimetric Analysis (TGA)
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Parameters:
-
Temperature Program: Heat from 25 °C to a temperature where complete decomposition is expected (e.g., 500 °C) at a rate of 10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Observe the temperature at which significant weight loss occurs, indicating decomposition.
Workflow Visualization
The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.
Caption: Comprehensive analytical workflow for this compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently confirm the identity, purity, and key physicochemical properties of this important synthetic building block. Adherence to these protocols will ensure high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. 65326-54-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 65326-54-7 | QCA32654 [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 18. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Azepan-3-one Hydrochloride as a Versatile Precursor for CNS Disorder Drug Discovery
Abstract
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved therapeutic agents.[1] Its inherent three-dimensional structure makes it an attractive starting point for exploring new chemical space in drug discovery, particularly for complex targets within the Central Nervous System (CNS).[2][3] Azepan-3-one hydrochloride emerges as a highly valuable and versatile starting material, offering multiple reaction sites for diversification. This guide provides an in-depth analysis of this compound's properties and details robust, field-proven protocols for its derivatization, with a focus on synthesizing precursors for agents targeting CNS disorders like depression, Parkinson's disease, and neuropathic pain.
Introduction: The Strategic Value of the Azepane Scaffold
While five- and six-membered N-heterocycles are common in medicinal chemistry, the seven-membered azepane ring remains relatively underexplored, presenting a significant opportunity for developing novel intellectual property.[2][3] The non-planar, flexible conformation of the azepane ring allows its substituents to project into three-dimensional space, enabling unique interactions with the complex binding pockets of CNS targets.
This compound is an ideal precursor for several reasons:
-
Multiple Reactive Handles: It possesses a secondary amine (N1) and a ketone (C3), allowing for orthogonal chemical modifications.
-
Scaffold Rigidity and Flexibility: The azepane core provides a stable anchor, while synthetic modifications can fine-tune conformational properties.
-
Proven CNS Bioactivity: Derivatives of the azepane scaffold have demonstrated potent activity as inhibitors of monoamine transporters (like the dopamine transporter, DAT) and as antagonists for receptors such as the NMDA receptor, both critical targets in neurology and psychiatry.[4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction setup and optimization.
| Property | Value | Source |
| CAS Number | 65326-54-7 | [7][8] |
| Molecular Formula | C₆H₁₂ClNO | [8][9] |
| Molecular Weight | 149.62 g/mol | [7][8][9] |
| Appearance | White to off-white solid/crystalline powder | [9] |
| Solubility | Soluble in water and various organic solvents | [9] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. For long-term stability, storage at -20°C is recommended. | [7][8] |
Core Reactivity and Synthetic Strategy
The primary value of this compound lies in the independent reactivity of its secondary amine and ketone functional groups. This allows for a modular approach to library synthesis.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should perform appropriate reaction monitoring (e.g., TLC, LC-MS) and optimization.
Protocol 1: N-Benzylation of Azepan-3-one
Rationale: Introducing substituents at the N1 position is a common strategy to modulate physicochemical properties such as lipophilicity and basicity, which directly impacts blood-brain barrier (BBB) penetration and target engagement.[4][5] N-benzylation, in particular, has been shown to yield potent inhibitors of monoamine transporters.[4][5]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent & Base: Suspend the starting material in a suitable aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.5 eq) to neutralize the hydrochloride and free the secondary amine.
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-azepan-3-one.
Protocol 2: Reductive Amination for C3-Diversification
Rationale: Reductive amination of the C3-ketone is a powerful method for introducing a wide array of amine-containing side chains. This is a key transformation for building libraries of compounds to probe structure-activity relationships (SAR) at CNS targets like dopamine and norepinephrine transporters.[10]
Step-by-Step Methodology:
-
Setup: In a reaction vessel, dissolve N-substituted azepan-3-one (e.g., the product from Protocol 1) (1.0 eq) and a primary or secondary amine of choice (1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Add acetic acid (catalytic amount, ~0.1 eq) to facilitate the formation of the intermediate iminium ion. Let the mixture stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reagent is preferred as it is selective for the iminium ion in the presence of the ketone.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting diastereomeric mixture of amines by flash column chromatography.
Application Focus: Scaffolds for CNS Targets
Targeting the Dopamine Transporter (DAT)
The azepane scaffold has proven highly effective for developing dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors, which are validated targets for treating depression and other mood disorders.[10] The SAR studies indicate that substitution at both the N1 and C3 positions is critical for potency and selectivity.[10] For instance, N-benzylated azepanes have shown nanomolar inhibition of both DAT and NET.[4][5]
Caption: Inhibition of dopamine reuptake by an azepane derivative.
Developing NMDA Receptor Antagonists
Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in excitotoxicity associated with stroke and neurodegenerative diseases.[11] The development of NMDA receptor antagonists is a key therapeutic strategy.[12][13] Spirocyclic structures, which can be synthesized from azepan-3-one derivatives, are particularly interesting for creating conformationally constrained ligands.[14] For example, spiro-oxindoles derived from reactions at the C3-ketone can position aromatic moieties in a precise orientation to interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[6][11]
Conclusion
This compound is a cost-effective and synthetically tractable precursor for accessing novel chemical matter relevant to CNS drug discovery. Its dual reactivity at the N1 and C3 positions allows for the systematic construction of diverse chemical libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich pharmacology of the azepane scaffold and develop next-generation therapeutics for challenging CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoazepine derivative as potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 65326-54-7 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 10. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
The Azepane Scaffold: A Versatile Framework for Innovation in Oncology Research
The seven-membered nitrogen-containing heterocycle, the azepane ring, has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of novel therapeutic agents. Its inherent three-dimensional structure provides a unique conformational flexibility that allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This adaptability has made azepane derivatives a promising class of compounds in the pursuit of new and effective anticancer therapies. While "Azepan-3-one hydrochloride" itself is a specific chemical entity, the broader family of azepane-containing molecules has demonstrated a wide spectrum of pharmacological activities, including potent cytotoxic and cytostatic effects against various cancer cell lines.
This technical guide provides an in-depth exploration of the application of azepane derivatives in oncology research. We will delve into their mechanisms of action, provide detailed protocols for their evaluation, and present a framework for their continued investigation as potential cancer therapeutics.
Unraveling the Anticancer Mechanisms of Azepane Derivatives
The anticancer activity of azepane derivatives is often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer. While the precise mechanism can vary depending on the specific substitutions on the azepane ring, several key pathways have been implicated.
One of the primary mechanisms by which these compounds exert their effects is through the induction of apoptosis , or programmed cell death. Cancer cells are notoriously resistant to apoptosis, allowing for their uncontrolled proliferation. Azepane derivatives have been shown to trigger this crucial cell death pathway, thereby eliminating malignant cells.[1][2][3] Another key mechanism is the induction of cell cycle arrest . The cell cycle is a tightly regulated process that governs cell division. By halting the cell cycle at specific checkpoints, azepane-containing compounds can prevent cancer cells from replicating.[4][5]
Furthermore, some azepane derivatives have been found to inhibit specific molecular targets that are critical for cancer cell survival and proliferation. For instance, certain derivatives have been designed to inhibit carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors and plays a significant role in tumor development and progression.[6] Others have been shown to target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7]
The following diagram illustrates a generalized signaling pathway that can be modulated by azepane derivatives, leading to anticancer effects.
Caption: Generalized signaling pathways modulated by azepane derivatives.
Quantitative Assessment of Anticancer Activity
The evaluation of the anticancer potential of azepane derivatives relies on robust and reproducible in vitro assays. A critical parameter determined from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the cytotoxic activity of various azepane derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Azepano-betulinic amides | Colon Cancer (HCT-15) | 0.57 - 14.30 | [4] |
| Azepano-betulinic amides | Ovarian Cancer (NCI/ADR-RES) | 0.57 - 14.30 | [4] |
| A-azepano-28-amino-betulin | Leukemia | 1.16 - 2.27 | [4] |
| A-azepano-28-amino-betulin | Colon Cancer | 1.16 - 2.27 | [4] |
| A-azepano-28-amino-betulin | Non-Small Cell Lung Cancer | 1.16 - 2.27 | [4] |
| A-azepano-28-amino-betulin | Breast Cancer | 1.16 - 2.27 | [4] |
| Azepanoallobetulinic acid amide | Various | 0.88 - 7.92 | [8] |
| Pyrrolo[1,2-a]azepine derivatives | Liver Cancer (HepG2) | 0.0016 - 0.004 | [7] |
| Pyrrolo[1,2-a]azepine derivatives | Breast Cancer (MCF7) | 0.0107 - 0.0454 | [7] |
| Pyrrolo[1,2-a]azepine derivatives | Colon Cancer (HCT116) | 0.0211 - 0.0442 | [7] |
| Oxazepien derivative | Colon Carcinoma (CaCo-2) | 24.53 | [9][10] |
Experimental Protocols for Evaluating Azepane Derivatives
The following section provides detailed, step-by-step protocols for key experiments used to characterize the anticancer activity of azepane-containing compounds. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Azepane derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azepane derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Azepane derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the azepane derivative at the desired concentrations for the specified time. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Azepane derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the azepane derivative as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells overnight at -20°C.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured by detecting the PI fluorescence.
-
The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental Workflow for Anticancer Drug Discovery with Azepane Derivatives
The following diagram outlines a typical workflow for the initial screening and characterization of novel azepane derivatives as potential anticancer agents.
Caption: A streamlined workflow for the discovery of azepane-based anticancer drugs.
Conclusion and Future Directions
The azepane scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The diverse chemical space accessible through modifications of the azepane ring allows for the generation of compounds with potent and selective activity against a range of cancer types. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of molecules. Future research will likely focus on elucidating the specific molecular targets of novel azepane derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical and clinical settings. The continued investigation of azepane-containing compounds holds great promise for the future of oncology drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Deazaneplanocin A and neplanocin A analogues and their effects on apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azepan-3-one Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of Azepan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments. Azepan-3-one is a valuable seven-membered heterocyclic ketone scaffold in medicinal chemistry.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can significantly impact the overall yield.
This document provides a comprehensive troubleshooting guide in a question-and-answer format, addressing specific issues that may arise during the multi-step synthesis. The proposed synthetic pathway involves an intramolecular Dieckmann condensation, followed by hydrolysis, decarboxylation, and final salt formation.
Troubleshooting Guide & FAQs
Stage 1: Intramolecular Cyclization (Dieckmann Condensation)
The initial and often most critical step is the base-mediated intramolecular cyclization of a suitable N-protected amino diester to form the cyclic β-keto ester precursor.
Q1: The Dieckmann condensation of my N-protected amino diester is resulting in a very low yield of the desired cyclic β-keto ester. What are the common causes and how can I troubleshoot this?
A1: Low yields in Dieckmann condensations are a frequent challenge. The reaction is an equilibrium process, and several factors can prevent it from proceeding efficiently. Common causes include:
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the α-carbon to initiate the cyclization. Conversely, a base that is too strong or sterically unhindered can lead to side reactions like intermolecular condensation or decomposition.
-
Sub-optimal Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heating may result in an incomplete reaction, while excessive heat can promote side reactions and degradation of the product.
-
Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can quench the enolate intermediate and hydrolyze the ester functionalities of the starting material.
-
Steric Hindrance: Bulky protecting groups on the nitrogen or large ester groups can sterically hinder the intramolecular cyclization.
Troubleshooting Workflow: Dieckmann Condensation
Caption: A systematic workflow for troubleshooting low yields in the Dieckmann condensation step.
Q2: What are the recommended bases and solvents for the intramolecular cyclization of an N-protected amino diester?
A2: The choice of base and solvent is interdependent and crucial for success. Here is a comparative table of commonly used systems:
| Base | Solvent(s) | Typical Temp. (°C) | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | 25 - 80 | Readily available, effective for many substrates. | Can lead to transesterification if the ester is not ethyl. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | 25 - 80 | Strong, sterically hindered base, minimizes nucleophilic side reactions. | Can be too aggressive for sensitive substrates, leading to decomposition. |
| Sodium Hydride (NaH) | THF, Toluene | 25 - 110 | Strong, non-nucleophilic base, drives the reaction to completion. | Highly reactive and requires careful handling under inert atmosphere. |
| LHMDS / KHMDS | THF | -78 to 25 | Very strong, non-nucleophilic, sterically hindered, good for complex substrates. | More expensive, requires strictly anhydrous conditions and low temperatures. |
Recommendation: For the synthesis of the azepan-3-one precursor, potassium tert-butoxide in THF or toluene is a good starting point due to its strength and steric hindrance, which can favor the desired intramolecular cyclization.
Stage 2: Hydrolysis and Decarboxylation
Following the successful cyclization, the resulting β-keto ester must be hydrolyzed to the corresponding β-keto acid, which then undergoes decarboxylation to yield the N-protected azepan-3-one.
Q3: My hydrolysis and decarboxylation step is giving a low yield of the desired N-protected azepan-3-one. What are the likely causes?
A3: This two-step sequence can be problematic. Common issues include:
-
Incomplete Hydrolysis: The ester may be sterically hindered or the hydrolysis conditions (acid/base concentration, temperature, time) may be insufficient, leading to a mixture of starting material and product.
-
Side Reactions During Hydrolysis: Harsh acidic or basic conditions can lead to degradation of the azepane ring or cleavage of the nitrogen protecting group.
-
Incomplete Decarboxylation: The decarboxylation of the intermediate β-keto acid requires sufficient heating.[3][4] Inadequate temperature or reaction time will result in the presence of the β-keto acid in the final product mixture.
-
Product Instability: The resulting ketone may be unstable under the reaction conditions, leading to self-condensation or other side reactions.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Hydrolysis: To a solution of the cyclic β-keto ester in a suitable solvent (e.g., ethanol, dioxane), add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 5M NaOH).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Neutralization and Extraction: If using basic hydrolysis, carefully acidify the reaction mixture to a pH of ~2-3 to protonate the carboxylate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Decarboxylation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude β-keto acid can often be decarboxylated by heating in a high-boiling point solvent (e.g., toluene, xylene) or neat, if thermally stable. Monitor the evolution of CO₂ to gauge the reaction's progress.
Q4: How can I avoid side reactions during the hydrolysis and decarboxylation of my N-protected azepane β-keto ester?
A4: To minimize side reactions, consider the following:
-
Milder Hydrolysis Conditions: If harsh conditions are causing degradation, consider using milder methods. For example, enzymatic hydrolysis can sometimes be employed for sensitive substrates.
-
One-Pot Procedure: In some cases, a one-pot hydrolysis and decarboxylation can be effective. Heating the β-keto ester in a mixture of an organic solvent and aqueous acid can directly yield the desired ketone.
-
Krapcho Decarboxylation: For substrates sensitive to acidic or basic conditions, the Krapcho decarboxylation, which utilizes a salt (e.g., LiCl) in a polar aprotic solvent (e.g., DMSO, DMF) with a small amount of water at elevated temperatures, can be a mild and effective alternative.[5]
Stage 3: Deprotection and Salt Formation
The final steps involve the removal of the nitrogen protecting group and the formation of the hydrochloride salt.
Q5: I am experiencing a low yield during the deprotection of the nitrogen atom. What are the best practices?
A5: The choice of deprotection strategy depends on the protecting group used. Low yields can result from incomplete deprotection or degradation of the product under the deprotection conditions.
| Protecting Group | Deprotection Reagents | Potential Issues |
| Boc | TFA, HCl in Dioxane | Incomplete reaction, side reactions with other functional groups. |
| Cbz | H₂, Pd/C | Catalyst poisoning, incomplete reaction. |
| Benzyl | H₂, Pd/C | Catalyst poisoning, incomplete reaction. |
Recommendation: For a Boc-protected amine, treatment with a solution of HCl in a solvent like dioxane or methanol is often effective and directly yields the hydrochloride salt. For Cbz or benzyl groups, catalytic hydrogenation is standard. Ensure the catalyst is active and the system is free of catalyst poisons.
Q6: My final this compound product is impure. What are the common impurities and how can I purify it?
A6: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying crystalline solids like hydrochloride salts. A suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) should be screened to find conditions that provide good recovery of pure crystals.
-
Column Chromatography: If recrystallization is ineffective, purification of the free base by silica gel chromatography followed by conversion to the hydrochloride salt is a viable option.
-
Washing/Slurrying: Sometimes, simply washing or slurrying the crude hydrochloride salt with a suitable solvent in which the impurities are soluble but the product is not, can significantly improve purity.[6]
Diagram of the Synthetic Pathway
Caption: The overall synthetic route to this compound.
By systematically addressing each stage of the synthesis and considering the potential pitfalls outlined in this guide, researchers can significantly improve the yield and purity of their this compound product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Azepan-3-one Hydrochloride Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Azepan-3-one hydrochloride. Recognizing the nuances and challenges inherent in synthesizing seven-membered heterocyclic rings, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, serving as a scaffold for a variety of pharmacologically active compounds. The synthesis of this seven-membered ring system, however, is not without its challenges. The formation of medium-sized rings is often entropically disfavored compared to their five- and six-membered counterparts. A common and effective strategy to construct the azepan-3-one core is through an intramolecular Dieckmann condensation, followed by subsequent hydrolysis and decarboxylation. This guide will focus on optimizing this synthetic pathway, addressing potential pitfalls at each stage.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, beginning with the construction of a suitable acyclic precursor, followed by cyclization, decarboxylation, deprotection, and final salt formation.
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield in Dieckmann Condensation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the ester.[1][2] 2. Intermolecular Reactions: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular cyclization.[1] 3. Steric Hindrance: Bulky substituents on the acyclic precursor can hinder the cyclization. 4. Reaction Temperature: Sub-optimal temperature can lead to a slow reaction rate or decomposition. | 1. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). For KOtBu, ensure anhydrous conditions. 2. High Dilution: Perform the reaction under high-dilution conditions (e.g., slow addition of the diester to a suspension of the base in the solvent) to favor intramolecular cyclization. 3. Precursor Design: If possible, redesign the starting material to minimize steric hindrance near the reaction centers. 4. Temperature Optimization: The optimal temperature can vary. Start at room temperature and gently heat if the reaction is sluggish, monitoring for decomposition by TLC. |
| Formation of Multiple Products in Cyclization | 1. Lack of Regioselectivity: If the diester is unsymmetrical, deprotonation can occur at multiple sites, leading to a mixture of regioisomers.[3] 2. Epimerization: The stereocenter α to the newly formed ketone can epimerize under basic conditions. | 1. Starting Material Choice: Use a symmetrical diester if possible. If an unsymmetrical diester is necessary, one ester group should ideally lack α-hydrogens. 2. Controlled Conditions: Use a strong, hindered base at low temperatures (e.g., LDA at -78 °C) to favor kinetic deprotonation. Quench the reaction carefully after the desired product is formed. |
| Incomplete Hydrolysis and/or Decarboxylation | 1. Insufficient Acid/Base Concentration: The concentration of the acid or base used for hydrolysis may not be sufficient for complete reaction. 2. Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to drive both hydrolysis and decarboxylation to completion.[3] 3. Steric Hindrance: Steric bulk around the ester group can slow down the rate of hydrolysis. | 1. Reagent Concentration: Use a sufficiently concentrated acid (e.g., 6M HCl) or base (e.g., 6M NaOH or KOH). 2. Reflux: Ensure the reaction is heated to reflux for an adequate amount of time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 3. Extended Reaction Time: For sterically hindered substrates, a longer reaction time under reflux may be necessary. |
| Difficulty in N-Deprotection | 1. Incomplete Reaction (N-Benzyl): Catalytic hydrogenation may be inefficient due to catalyst poisoning or insufficient hydrogen pressure.[4][5] 2. Incomplete Reaction (N-Boc): The acidic conditions may not be strong enough, or the reaction time may be too short for complete removal of the Boc group. | 1. Catalyst and Hydrogen Source: For N-benzyl deprotection, use a fresh, high-quality Pd/C catalyst. Ensure the system is properly purged with hydrogen and maintain a positive hydrogen pressure. Alternatively, use transfer hydrogenation with a source like ammonium formate.[6] 2. Acidic Conditions: For N-Boc deprotection, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent like dioxane or methanol. Ensure anhydrous conditions if using HCl gas or a solution in an organic solvent. |
| Issues with Hydrochloride Salt Formation and Isolation | 1. Hygroscopic Product: The hydrochloride salt may be hygroscopic, making it difficult to handle and isolate as a free-flowing solid. 2. Low Yield of Precipitate: The salt may have some solubility in the chosen solvent, leading to incomplete precipitation and low isolated yield.[7] 3. Oily Product: The product may oil out instead of crystallizing, especially if impurities are present. | 1. Anhydrous Conditions: Perform the salt formation and isolation under anhydrous conditions. Use a dry solvent and an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Selection: Dissolve the free base in a minimal amount of a solvent in which it is soluble (e.g., methanol, isopropanol). Add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, dioxane) to induce precipitation.[7] 3. Purification and Crystallization: Ensure the free base is of high purity before salt formation. If an oil forms, try trituration with a non-polar solvent or recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis?
A1: Both the benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are commonly used and have their advantages. The choice often depends on the overall synthetic strategy and the presence of other functional groups.
-
Benzyl (Bn) Group:
-
Advantages: Stable to a wide range of reaction conditions, including strongly acidic and basic media.
-
Disadvantages: Deprotection typically requires catalytic hydrogenation (e.g., H₂, Pd/C), which may not be compatible with other reducible functional groups (e.g., alkenes, alkynes) in the molecule.[4][5]
-
-
tert-Butoxycarbonyl (Boc) Group:
-
Advantages: Easily removed under acidic conditions (e.g., TFA in DCM, or HCl in an organic solvent), which are often compatible with many other functional groups.
-
Disadvantages: Sensitive to strong acids, so care must be taken in reactions that require acidic conditions.
-
For the synthesis of Azepan-3-one, where the subsequent steps involve strongly basic and then strongly acidic conditions, a benzyl group can be a robust choice. However, if hydrogenation is to be avoided, the Boc group is a suitable alternative.
Q2: Why is the Dieckmann condensation often challenging for the synthesis of seven-membered rings?
A2: The formation of seven-membered rings via intramolecular reactions like the Dieckmann condensation is entropically less favorable than the formation of five- or six-membered rings.[1] The increased conformational flexibility of the longer acyclic precursor makes it less likely for the reactive ends to come into the required proximity for cyclization. To overcome this, the reaction is typically performed under high-dilution conditions to minimize competing intermolecular reactions.
Q3: Can I isolate the β-keto ester intermediate after the Dieckmann condensation?
A3: Yes, it is possible to isolate the β-keto ester intermediate. After the Dieckmann condensation, a careful workup with a weak acid can protonate the enolate to give the cyclic β-keto ester. However, for the synthesis of Azepan-3-one, it is often more efficient to proceed directly to the hydrolysis and decarboxylation step in a "one-pot" or sequential manner without isolating the intermediate. This can improve the overall yield and reduce the number of purification steps.
Q4: What are the best conditions for the hydrolysis and decarboxylation step?
A4: The hydrolysis of the ester and the decarboxylation of the resulting β-keto acid are typically carried out in a single step by heating the β-keto ester in a strong aqueous acid or base.
-
Acidic Conditions: Refluxing in a strong acid like 6M hydrochloric acid or sulfuric acid is effective. An advantage of using HCl is that after deprotection, the final product can be isolated directly as the hydrochloride salt.
-
Basic Conditions: Saponification with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification and heating, will also achieve the desired transformation.
The choice between acidic and basic conditions may depend on the stability of the N-protecting group. For instance, a Boc group would be cleaved under strong acidic conditions.
Q5: How can I confirm the formation of the final product, this compound?
A5: A combination of analytical techniques should be used for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments in the molecule, confirming the ring structure and the presence of the ketone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the free base (Azepan-3-one).
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ will indicate the presence of the ketone carbonyl group.
-
Elemental Analysis: This can be used to confirm the elemental composition of the hydrochloride salt.
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of this compound, based on established chemical principles.
Step 1: Synthesis of Diethyl N-benzyl-3,3'-azanediyldipropanoate
This step involves the double Michael addition of benzylamine to ethyl acrylate to form the required diester precursor.
-
To a solution of benzylamine (1 eq.) in ethanol, add ethyl acrylate (2.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure diester.
Step 2: Synthesis of Ethyl 1-benzyl-4-oxoazepane-3-carboxylate (Dieckmann Condensation)
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Purification of Azepan-3-one Hydrochloride
Welcome to the technical support guide for the purification of Azepan-3-one hydrochloride (CAS No. 65326-54-7)[1][2]. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on recrystallization, a critical step for ensuring the purity of this important synthetic intermediate. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the fundamental principles behind them, empowering you to troubleshoot and optimize the process effectively.
Section 1: Foundational Principles of Recrystallization
This section addresses the core concepts that underpin a successful recrystallization.
Q1: What is the fundamental principle of recrystallization and why is it effective for purifying compounds like this compound?
A: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] The core principle is that most solids, including this compound, are significantly more soluble in a hot solvent than in the same solvent when it is cold.[3][4]
The process works as follows:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Crystal Formation: As the solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.
-
Impurity Segregation: The impurities, which are ideally present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[4]
This method is particularly effective because the slow, ordered process of crystal lattice formation tends to exclude foreign molecules (impurities), resulting in a product of high purity.
Q2: What defines an "ideal" solvent for the recrystallization of a hydrochloride salt like this compound?
A: Selecting the right solvent is the most critical step for a successful recrystallization. An ideal solvent should meet several criteria:[4][5]
-
High Solubilizing Power at High Temperatures: The solvent must completely dissolve the this compound near its boiling point.
-
Low Solubilizing Power at Low Temperatures: The compound should be sparingly or poorly soluble in the solvent at room temperature or below, to ensure a good recovery yield upon cooling.[6]
-
Appropriate Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Safety: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.
For hydrochloride salts, polar protic solvents like alcohols (e.g., ethanol, isopropanol) or alcohol/water mixtures are often excellent starting points.[7][8] The polarity helps dissolve the ionic salt at elevated temperatures, but the solubility often drops sharply upon cooling.
Section 2: Experimental Protocols for this compound
This section provides actionable, step-by-step procedures for purifying your material.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify the optimal single or mixed solvent system for recrystallization.
Methodology:
-
Place approximately 50-100 mg of crude this compound into several different test tubes.
-
To each tube, add a different potential solvent (e.g., isopropanol, ethanol, methanol, acetone, water, ethyl acetate) dropwise at room temperature, swirling after each addition.
-
Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.
-
Take the tubes with undissolved solid and gently heat them in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.[4]
-
If no single solvent is ideal, attempt a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., methanol) and then add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., diethyl ether or ethyl acetate) dropwise at an elevated temperature until the solution becomes faintly cloudy.[7] Clarify the solution by adding a drop or two of the "good" solvent, then allow it to cool.
Protocol 2: Bulk Recrystallization of this compound
Objective: To purify a larger quantity of the compound using the optimal solvent system identified in Protocol 1. The following procedure assumes an isopropanol/water system is effective.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of near-boiling isopropanol required to dissolve the solid completely. Using the absolute minimum is crucial for maximizing yield.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[5]
-
(Optional) Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimum amount of ice-cold fresh solvent to rinse away any remaining mother liquor.[6] Using warm or excessive solvent will redissolve the product and reduce the yield.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter, followed by placing them in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Section 3: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues in a Q&A format.
Q3: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a common issue, typically caused by using too much solvent or by the solution being supersaturated. Here are several techniques to induce crystallization:
-
Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
Ice Bath: Ensure the solution has been thoroughly cooled in an ice-water bath. Slower crystallization is better, but sometimes lower temperatures are needed to initiate the process.[5]
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[6]
-
Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a few drops of a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution turns cloudy, then clarify with a drop of the original solvent before cooling.
Q4: My compound has "oiled out" instead of crystallizing. How can I resolve this?
A: Oiling out occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the concentration of the solute is too high.[5]
To fix this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool again, but much more slowly.
-
As the solution cools, try stirring it vigorously where the oil begins to form. This can break up the oil into smaller droplets that may serve as nuclei for crystallization.[5]
Q5: My recovery yield is very low. What are the likely causes?
A: Low yield is a frustrating but preventable problem. The most common causes are:
-
Using too much solvent: This is the primary reason for low recovery. The compound has some solubility even in cold solvent, and excess solvent will keep more of it dissolved.[6] Always use the minimum amount of boiling solvent needed for dissolution.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete cooling: Not allowing the solution to cool sufficiently in an ice bath will leave a significant amount of product in the mother liquor.
-
Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.[6]
Q6: My final product is colored, but the crude material was not. What happened?
A: Color can be introduced if the compound begins to decompose at the boiling point of the solvent. This suggests the chosen solvent has too high a boiling point. Select a more volatile solvent with a lower boiling point and repeat the recrystallization. If the crude material itself is colored, refer to the optional decolorization step in the protocol using activated charcoal.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Frequently Asked Questions (FAQs)
Q7: What are the most promising solvent systems for this compound?
A: Based on its structure as a hydrochloride salt of a ketone, the most promising solvents are polar protic solvents. Good starting points for screening include:
-
Isopropanol (2-Propanol): Often preferred for hydrochloride salts as it provides a good solubility differential and is less likely to retain water than ethanol.[7]
-
Ethanol: A common and effective recrystallization solvent. A patent for a related azepane hydrochloride derivative specifies ethanol for recrystallization.[9]
-
Ethanol/Water Mixtures: Adding water can fine-tune the solvent polarity to achieve the ideal solubility profile.[4][8]
-
Isopropanol/Diethyl Ether: A mixed system where the compound is dissolved in hot isopropanol, and ether is added as an anti-solvent to induce crystallization.[7]
Q8: How do I confirm the purity of my recrystallized product?
A: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity. Thin-Layer Chromatography (TLC) is a quick, qualitative check to see if minor impurities visible in the crude material have been removed.
-
Spectroscopy (NMR): Proton (¹H) and Carbon (¹³C) NMR spectroscopy can confirm the structure of the compound and detect the presence of any remaining impurities, provided they are not masked by the main signals.
Q9: What are the common impurities I might be removing?
A: While specific impurities depend on the synthetic route, they generally fall into these categories:
-
Unreacted Starting Materials: Precursors used in the synthesis of the azepane ring or its functionalization.
-
Reaction By-products: Compounds formed from side reactions during the synthesis.
-
Residual Solvents: Solvents used in the preceding reaction or workup steps.
-
Degradation Products: Impurities formed from the decomposition of the product during synthesis or storage.
Washing the crude salt with less polar solvents like ethyl acetate or hexane before recrystallization can be an effective way to remove non-polar organic impurities.[7]
Section 5: Data Summary
The table below summarizes the properties of common solvents relevant for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Hazards | Rationale for Use |
| Isopropanol | 82.5 | 19.9 | Flammable | Excellent general solvent for HCl salts, good solubility gradient.[7] |
| Ethanol | 78.4 | 24.5 | Flammable | Widely used, effective for many polar compounds.[9] |
| Water | 100.0 | 80.1 | None | Highly polar, useful in mixed systems to reduce solubility at RT. |
| Acetone | 56.0 | 20.7 | Highly Flammable | Good solvent for ketones, but low BP may limit solubility gradient.[10] |
| Ethyl Acetate | 77.1 | 6.0 | Flammable | Can be used as an anti-solvent or for washing to remove non-polar impurities.[7] |
| Diethyl Ether | 34.6 | 4.3 | Highly Flammable | Primarily used as an anti-solvent due to its low polarity and high volatility.[7] |
References
- 1. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization [wiredchemist.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
Technical Support Center: Purification of Azepan-3-one Hydrochloride by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Azepan-3-one hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound.[1][2][3] Azepan-3-one and its derivatives are important structural motifs in medicinal chemistry, making their efficient purification a critical step in synthesis and development.[3][4]
This guide provides in-depth, experience-based insights into the nuances of purifying this specific molecule. It moves beyond generic protocols to address the common challenges and questions that arise in the lab, ensuring you can troubleshoot effectively and achieve high purity.
Understanding the Molecule: this compound
This compound is a seven-membered heterocyclic ketone, presented as a hydrochloride salt.[5] Its structure contains both a ketone (a hydrogen bond acceptor) and a secondary amine in its protonated form (a hydrogen bond donor), making it a polar and water-soluble compound.[1][5] These characteristics are central to the challenges encountered during its purification by normal-phase column chromatography.
Key Physicochemical Properties:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO | [1][5] |
| Molecular Weight | 149.62 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Polarity | High; TPSA: 29.1 Ų | [5] |
| Solubility | Readily soluble in water and various organic solvents like DMSO. |[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when purifying this compound on silica gel.
Q1: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?
A1: Root Cause Analysis & Solutions
Streaking, or tailing, is the most common issue when chromatographing polar amines, especially hydrochloride salts, on acidic silica gel. The primary cause is strong, non-ideal secondary interactions between the protonated amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven elution.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier into your mobile phase.
-
Recommended Modifier: Triethylamine (Et₃N) or ammonia (in methanol).
-
Typical Concentration: Start with 0.5-1% (v/v) of triethylamine in your eluent. For example, if your mobile phase is 95:5 Dichloromethane:Methanol, you would prepare it as 94.5:5:0.5 DCM:MeOH:Et₃N.
-
Mechanism: The triethylamine will preferentially bind to the acidic silanol groups, presenting a more neutral surface to your this compound and allowing for more uniform elution based on polarity.
-
-
Use a Different Stationary Phase: If tailing persists, consider alternatives to standard silica gel.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina to avoid the acidic interactions seen with silica.
-
Amine-Functionalized Silica: Specialty columns with bonded amine phases are designed to purify basic compounds and can provide excellent peak shape.
-
Q2: I'm having trouble finding a good solvent system. My compound either stays at the baseline or shoots through with the solvent front. What's a good starting point?
A2: Solvent System Development Strategy
The high polarity of this compound means you'll need a relatively polar mobile phase to achieve an optimal Rf value (retention factor) of 0.2-0.4 for good separation on a column.
Recommended Starting Solvent Systems for TLC Analysis:
-
System 1 (Standard): Dichloromethane (DCM) / Methanol (MeOH). Start with a ratio of 95:5 (DCM:MeOH) and gradually increase the methanol concentration (e.g., 90:10, 85:15) to increase polarity.
-
System 2 (Alternative): Ethyl Acetate (EtOAc) / Heptane or Hexane. This system is less polar than DCM/MeOH. You will likely need to add a significant percentage of EtOAc and potentially a polar modifier like methanol.
-
System 3 (For stubborn cases): A three-component system like DCM / MeOH / Ammonium Hydroxide (as a 7N solution in MeOH). A ratio of 90:10:1 can be very effective.
Workflow for Solvent Selection:
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Stability and Degradation Studies of Azepan-3-one Hydrochloride
Welcome to the technical support center for Azepan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this important pharmaceutical intermediate. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments and ensure the integrity of your results.
Introduction to this compound Stability
This compound is a cyclic ketone and a secondary amine hydrochloride. This bifunctional nature makes its stability profile complex, with potential degradation pathways involving both the ketone and the amine functionalities. Understanding these pathways is critical for developing stable formulations, defining appropriate storage conditions, and ensuring the quality and safety of the final drug product. This guide provides a structured question-and-answer format to directly address the specific issues you may encounter during your stability and degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Degradation Pathways
Q1: What are the primary theoretical degradation pathways for this compound under typical stress conditions?
A1: this compound possesses two key reactive centers: the ketone carbonyl group and the secondary amine within the azepane ring. Therefore, its degradation is likely to proceed through pathways common to these functional groups.
-
Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions but can be susceptible under strong acidic or basic conditions, although this is less common for cyclic ketones compared to esters or amides. The amide bond that could be formed from oxidation (see below) would be susceptible to hydrolysis.
-
Oxidation: The secondary amine is susceptible to oxidation. Oxidative stress can lead to the formation of various degradation products, including the corresponding lactam (an amide within the seven-membered ring). This is a common degradation pathway for cyclic amines.[1][2][3]
-
Photodegradation: Amine salts can be susceptible to photodegradation. Exposure to UV or visible light may generate radical species, leading to a complex mixture of degradation products.[4][5][6]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For amines, this can be a complex process leading to various breakdown products.[7][8]
Below is a diagram illustrating the potential primary degradation pathways.
Caption: Potential degradation pathways of this compound.
Section 2: Designing and Performing Forced Degradation Studies
Q2: I am planning a forced degradation study for this compound. What are the recommended starting conditions based on ICH guidelines?
A2: Forced degradation studies, also known as stress testing, are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for these studies.[1][11][12][13]
Here is a recommended set of starting conditions for your experiments. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C). | To evaluate degradation in acidic conditions.[14] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C). | To assess degradation in alkaline conditions.[14] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature. | To investigate oxidative degradation pathways.[14] |
| Thermal Stress | Solid-state heating at a temperature higher than recommended for accelerated stability testing (e.g., 80°C). | To assess the impact of heat on the solid form. |
| Photostability | Exposure to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[2][16][17][18] A dark control should be run in parallel. | To determine the light sensitivity of the molecule.[19] |
Q3: I performed acid hydrolysis with 1 M HCl at 80°C for 24 hours and saw over 90% degradation. How should I adjust my experimental conditions?
A3: Observing excessive degradation indicates that your stress conditions are too harsh. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products formed are relevant and not artifacts of overly aggressive conditions.[14][15]
Here is a systematic approach to optimizing your stress conditions:
-
Reduce Temperature: Lower the temperature in increments (e.g., from 80°C to 60°C, then to 40°C or room temperature) while keeping the acid concentration and time constant.
-
Decrease Acid Concentration: If reducing the temperature is not sufficient, lower the acid concentration (e.g., from 1 M HCl to 0.5 M, 0.1 M, or even 0.01 M HCl).
-
Shorten Exposure Time: If significant degradation still occurs at lower temperatures and concentrations, reduce the exposure time. You can take time points at earlier intervals (e.g., 2, 4, 8, and 12 hours) to find the optimal duration.
The following flowchart can guide your optimization process:
Caption: Workflow for optimizing forced degradation conditions.
Section 3: Analytical Method Troubleshooting
Q4: I am developing a stability-indicating HPLC method for this compound, but I am having trouble with peak shape and retention. What are some common causes and solutions?
A4: this compound is a polar compound, which can present challenges for traditional reversed-phase HPLC methods.[20][21][22] Poor peak shape (tailing) and insufficient retention are common issues.
Here are some troubleshooting strategies:
-
Column Choice: Standard C18 columns may not be ideal. Consider using a column with a polar-embedded phase or a polar-endcapped C18 column. These are designed to provide better retention and peak shape for polar analytes in highly aqueous mobile phases.[20]
-
Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like amines.[23][24] Since Azepan-3-one has a secondary amine, its retention will be highly dependent on the pH. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the amine to ensure it is in a single ionic form. A lower pH (e.g., 2.5-3.5) will keep the amine protonated and may improve peak shape.
-
Mobile Phase Composition: If retention is still low, you may need to use a mobile phase with a lower organic content. However, be cautious of "hydrophobic collapse" with traditional C18 columns in highly aqueous mobile phases. This is another reason to consider polar-embedded or polar-endcapped columns.
-
Ion-Pairing Agents: In some cases, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or sodium dodecyl sulfate - SDS) to the mobile phase can improve retention and peak shape for ionic compounds. However, these can be harsh on the column and are often not compatible with mass spectrometry.
Q5: My chromatogram shows several small peaks after photostability testing, but the mass balance is poor. What could be the issue?
A5: Poor mass balance in photostability studies can be due to several factors:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength you are using. Consider using a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-UV active species.
-
Volatile Degradants: The degradation process may have produced volatile compounds that were lost during sample preparation or analysis.
-
Degradants Adsorbing to the Column: Highly polar or reactive degradation products may be irreversibly adsorbed onto the HPLC column. Try using a different column chemistry or a gradient with a stronger organic solvent at the end to elute any strongly retained compounds.
-
Inaccurate Response Factors: The response factor of the degradation products may be significantly different from the parent compound. If possible, isolate the major degradants and determine their individual response factors for more accurate quantification.[14]
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution 1:1 with the acid (e.g., 0.2 N HCl) or base (e.g., 0.2 N NaOH) to achieve a final acid/base concentration of 0.1 N. Heat as required.
-
Oxidation: Mix the stock solution with a solution of H₂O₂ to achieve the desired final concentration (e.g., 3%).
-
Thermal: Store the solid sample in a temperature-controlled oven.
-
Photostability: Expose the solid or solution sample to a light source compliant with ICH Q1B guidelines.[17][18]
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the samples with an equivalent amount of base or acid before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed at each time point.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Thermal Degradation [bre.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ikev.org [ikev.org]
- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 23. ibisscientific.com [ibisscientific.com]
- 24. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of "Azepan-3-one hydrochloride"
Technical Support Center: Synthesis of Azepan-3-one Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the multi-step synthesis of this important heterocyclic ketone. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves the following key transformations:
-
N-Protection: An acyclic amino diester, such as diethyl 4-azaheptanedioate, is protected at the nitrogen atom, typically with a benzyloxycarbonyl (Cbz) group.
-
Dieckmann Condensation: The N-protected diester undergoes an intramolecular cyclization to form the seven-membered ring, yielding a β-keto ester intermediate.
-
Hydrolysis & Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and then decarboxylated to produce N-protected Azepan-3-one.
-
Deprotection & Salt Formation: The protecting group is removed, and the final product is isolated as its hydrochloride salt.
This guide is structured in a question-and-answer format to directly address potential issues at each stage of this synthetic pathway.
Troubleshooting Guide & FAQs
Stage 1: Dieckmann Condensation of N-Cbz-Protected Diethyl 4-Azaheptanedioate
The Dieckmann condensation is the critical ring-forming step.[1] Success here is paramount for the overall efficiency of the synthesis.
A1: Low yields in a Dieckmann condensation are typically due to competing side reactions or suboptimal reaction conditions. Here are the most common culprits and how to address them:
-
Issue 1: Intermolecular Condensation (Dimerization): Instead of cyclizing, two molecules of the diester can react with each other, leading to linear dimers or polymers. This is particularly an issue when forming medium-sized rings like the seven-membered azepane ring.[2]
-
Root Cause: At high concentrations, the probability of an enolate from one molecule encountering another diester molecule is higher than the probability of it reacting with the other end of its own chain.
-
Preventative Protocol:
-
High-Dilution Conditions: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding the diester solution via a syringe pump over several hours to a suspension of the base in a large volume of solvent. This favors the intramolecular pathway.
-
Choice of Base and Solvent: Use a sterically hindered, strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like anhydrous toluene or THF.[2] These conditions promote efficient enolate formation without introducing competing nucleophiles.
-
-
-
Issue 2: Reversible Reaction (Cleavage with Ring Scission): The Dieckmann condensation is a reversible equilibrium.[3] The equilibrium is driven to the product side by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-hydrogen. If this deprotonation is not efficient, the reaction can revert to the starting materials.
-
Root Cause: Using a stoichiometric amount of a base that is not strong enough to completely deprotonate the β-keto ester product.
-
Preventative Protocol:
-
Use a Full Equivalent of a Strong Base: Employ at least one full equivalent of a strong base like NaH or t-BuOK. This ensures the irreversible deprotonation of the product, shifting the equilibrium forward.[4]
-
Temperature Control: While initial enolate formation may be done at room temperature or slightly elevated temperatures to ensure the reaction proceeds, prolonged heating can favor the reverse reaction. Refluxing for an extended period should be monitored carefully.
-
-
Workflow Diagram: Dieckmann Condensation
Caption: Desired intramolecular vs. undesired intermolecular pathways.
Stage 2: Hydrolysis and Decarboxylation
This two-step sequence converts the cyclic β-keto ester into the target N-protected ketone.
A2: This is a common issue where the conditions required for one transformation adversely affect another part of the molecule.
-
Issue 1: Incomplete Decarboxylation: The β-keto acid intermediate may be stable enough to be isolated, especially if the heating is insufficient.
-
Root Cause: Insufficient temperature or reaction time for the elimination of CO₂.
-
Preventative Protocol:
-
Acid-Catalyzed Decarboxylation: After hydrolysis of the ester (e.g., using aqueous HCl or H₂SO₄), ensure the mixture is heated sufficiently (often to reflux) to drive the decarboxylation to completion. Monitor by TLC or HPLC for the disappearance of the β-keto acid intermediate. The loss of CO₂ is often visible as gas evolution.
-
-
-
Issue 2: Premature Cbz Deprotection: Strong acidic or basic conditions, especially at high temperatures, can cleave the Cbz group.
-
Root Cause: The Cbz group is susceptible to harsh acidic conditions.[5]
-
Preventative Protocol:
-
Milder Hydrolysis Conditions: Use a two-step procedure. First, hydrolyze the ester under milder conditions. For example, saponification with LiOH in a THF/water mixture, followed by careful acidification and extraction of the β-keto acid.
-
Controlled Thermal Decarboxylation: The isolated β-keto acid can then be decarboxylated by heating in a suitable solvent (like toluene or xylene) until CO₂ evolution ceases. This decouples the harsh hydrolysis from the decarboxylation step, preserving the Cbz group.
-
-
| Condition | Primary Goal | Potential Side Reaction | Recommendation |
| Strong Acid (e.g., 6M HCl, reflux) | Ester Hydrolysis & Decarboxylation | Premature Cbz deprotection | Use only if simultaneous deprotection is desired. Not recommended for isolating N-Cbz-azepan-3-one. |
| 1. Base (e.g., LiOH) 2. Mild Acid | Ester Hydrolysis | Incomplete hydrolysis | Ensure sufficient reaction time for saponification before acidification. |
| Heating in Toluene | Decarboxylation | Incomplete decarboxylation | Reflux until gas evolution stops. Monitor by TLC/IR to confirm loss of carboxylic acid. |
Stage 3: N-Cbz Deprotection
The final step is the removal of the Cbz group to yield Azepan-3-one, which is then converted to its hydrochloride salt.
A3: This is a classic chemoselectivity problem. The catalyst used for hydrogenolysis can also catalyze the reduction of the ketone carbonyl group.
-
Root Cause: The Palladium on carbon (Pd/C) catalyst is active for both Cbz hydrogenolysis and ketone reduction, especially under high hydrogen pressure or elevated temperatures.
-
Preventative Protocol:
-
Catalytic Transfer Hydrogenation (CTH): This is often the method of choice for Cbz deprotection in the presence of reducible functional groups like ketones.[6] Instead of using H₂ gas, a hydrogen donor like ammonium formate or formic acid is used.[6] The reaction conditions are typically milder and show higher selectivity.
-
Standard Protocol: Dissolve the N-Cbz-azepan-3-one in methanol or ethanol. Add 10% Pd/C catalyst (typically 10% by weight of the substrate) and an excess of ammonium formate (3-5 equivalents). Stir at room temperature and monitor the reaction closely by TLC. The reaction is often complete within a few hours.
-
-
Catalyst Poisoning/Modification: In some cases, partially poisoning the catalyst can increase selectivity. However, this can be difficult to control and reproduce. CTH is generally a more reliable method.
-
Alternative Deprotection Methods: If hydrogen-based methods fail, consider acid-catalyzed deprotection (e.g., HBr in acetic acid), but be aware that this can be harsh and may not be suitable for sensitive substrates.
-
Logical Diagram: Deprotection Selectivity
Caption: Choosing the right deprotection method is key for selectivity.
Final Product Isolation and Purification
A4: Purification of the final product, an aminoketone hydrochloride, often relies on its salt properties.
-
Protocol for Isolation and Purification:
-
Post-Deprotection Workup: After the deprotection reaction is complete, filter off the Pd/C catalyst through a pad of Celite. Caution: The catalyst can be pyrophoric and should be handled appropriately (kept wet with solvent).
-
Solvent Exchange: Evaporate the reaction solvent (e.g., methanol). Dissolve the residue in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
HCl Salt Formation: Add a solution of HCl in a solvent like isopropanol or diethyl ether dropwise until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.
-
Recrystallization: The crude hydrochloride salt can be recrystallized to improve purity. A common solvent system is a mixture of a polar solvent in which the salt is soluble at high temperatures (like ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether, ethyl acetate, or hexane). The choice of solvents must be determined empirically.
-
Characterization: Confirm the purity and identity of the final product using NMR, HPLC, and mass spectrometry. Aminoketones can sometimes be unstable, so proper storage (cool, dry, inert atmosphere) is recommended.[7]
-
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Cyclic Amine Hydrochlorides
Welcome to the technical support center for the synthesis of cyclic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Achieving high yield and purity can be challenging, but a systematic approach to troubleshooting can resolve the most common issues. This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Pre-Reaction & Starting Material FAQs
This section addresses critical preparatory steps that are often the root cause of downstream failures. Proper planning and material characterization are paramount.
Q1: My starting material is an amine hydrochloride salt. Do I need to perform a free-basing step before the cyclization reaction?
A: Yes, in most cases, this is a critical and non-negotiable step. The nitrogen atom in an amine hydrochloride salt is protonated (R₃NH⁺), rendering it non-nucleophilic.[1] For reactions requiring a nucleophilic amine, such as reductive amination or acylation, the free amine (R₃N:) is essential.
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolve the amine hydrochloride salt in water.
-
Add an aqueous solution of a base (e.g., 1-2M NaOH, K₂CO₃) and stir. Monitor the pH with litmus paper or a pH meter to ensure it is basic (pH > 10). This deprotonates the ammonium salt to the free amine.[2]
-
Extract the free amine into an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O).
-
Perform multiple extractions (e.g., 3x with smaller volumes) to maximize recovery.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Crucial Check: Always confirm the structure and purity of your free amine by NMR or another suitable analytical method before proceeding.
Q2: How critical is the purity of my starting materials (e.g., amino-ketone, amino-aldehyde) for an intramolecular cyclization?
A: It is extremely critical. Impurities in starting materials can directly inhibit the reaction or lead to a complex mixture of side products that complicates purification and lowers yield.[3]
| Impurity Type | Potential Impact | Mitigation Strategy |
| Unreacted Precursors | Alters stoichiometry, leading to incomplete conversion or side reactions. | Repurify starting materials via column chromatography or recrystallization. |
| Water/Moisture | Can hydrolyze sensitive reagents (e.g., some reducing agents) or interfere with imine formation. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Run reactions under an inert atmosphere (N₂ or Ar). |
| Oxidation Products | Aldehydes can oxidize to carboxylic acids, which will not participate in reductive amination. | Store sensitive materials under inert gas and in a cool, dark place. Check purity by TLC or NMR before use. |
Part 2: Troubleshooting the Cyclization Reaction
The cyclization is the core transformation. Failures at this stage are common but can typically be traced to a few key parameters.
Q3: I am attempting an intramolecular reductive amination to form a piperidine ring, but my yield is very low. What are the most likely causes?
A: Low yield in intramolecular reductive amination is a frequent challenge. The reaction proceeds via a hemiaminal, which then dehydrates to a cyclic iminium ion intermediate. This intermediate is then reduced to the final cyclic amine.[4] Failure can occur at either the cyclization/dehydration step or the reduction step.
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield reductive amination.
Expert Insights on Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is milder and less toxic than NaBH₃CN and can be used in a one-pot reaction without strict pH control.[5] It selectively reduces imines in the presence of aldehydes or ketones.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly effective but requires mildly acidic conditions (pH 4-5) to be selective for the iminium ion over the carbonyl group.[6] It is also highly toxic.
-
Catalytic Hydrogenation (H₂/Pd, PtO₂): A clean method that produces no salt byproducts. However, it is not compatible with reducible functional groups (e.g., alkenes, alkynes, some protecting groups).[4]
Q4: My reaction is producing a significant amount of polymeric or dimeric side products. How can I favor the desired intramolecular cyclization?
A: The formation of intermolecular byproducts (dimers, polymers) competes with the desired intramolecular cyclization. This is governed by reaction kinetics and concentration.
Key Strategy: High Dilution The principle of high dilution favors intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two different molecules encountering each other, thus suppressing the intermolecular pathway.
Practical Protocol:
-
Prepare a solution of your amino-aldehyde or amino-ketone precursor in a large volume of the appropriate solvent.
-
Set up the reaction in a separate flask containing the reducing agent (if applicable) and any catalysts, also in a large solvent volume.
-
Using a syringe pump, add the precursor solution to the reaction flask very slowly over several hours (e.g., 8-12 hours). This maintains a very low instantaneous concentration of the reactant, strongly favoring the intramolecular cyclization.[7]
Part 3: Purification & Salt Formation
The final steps of isolating and purifying the product as its hydrochloride salt are critical for obtaining a stable, easy-to-handle final material.
Q5: My cyclic amine is difficult to purify using standard silica gel chromatography. It either streaks badly or doesn't elute. What are my options?
A: This is a classic problem. The basic nitrogen of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape and recovery.[8]
Troubleshooting Purification:
| Method | Description | When to Use |
| Mobile Phase Modification | Add a small amount of a basic modifier like triethylamine (TEA, ~0.5-1%) or ammonium hydroxide to your mobile phase. The modifier competes with your product for the acidic sites on the silica.[8] | The simplest first-pass approach for standard silica gel. |
| Amine-Functionalized Silica | Use a pre-treated stationary phase (e.g., Biotage® KP-NH) where the silica surface is bonded with aminopropyl groups. This creates a less acidic environment, minimizing unwanted interactions.[8] | Highly effective for purifying basic amines, often providing much better separation with simple solvent systems like Hexane/EtOAc. |
| Acid/Base Extraction | An alternative to chromatography. Dissolve the crude product in an organic solvent (e.g., EtOAc). Wash with dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove non-basic impurities. Then, basify the aqueous layer and re-extract your pure amine back into an organic solvent. | Useful for removing non-basic impurities but may not separate closely related amine byproducts. |
Q6: I have the pure free-base amine, but I'm struggling to form a solid hydrochloride salt. It either stays in solution or oils out.
A: Successful salt formation depends heavily on the solvent system, as the hydrochloride salt must be insoluble to precipitate or crystallize.[9] Amines react with strong acids like HCl to form these salts.[10][11]
Caption: Decision workflow for hydrochloride salt formation.
Detailed Protocol for HCl Salt Formation:
-
Ensure your purified free-base amine is dissolved in a suitable anhydrous organic solvent. Good starting choices include diethyl ether (Et₂O), ethyl acetate (EtOAc), or 2-propanol.[12][13]
-
Cool the solution in an ice bath (0 °C).
-
Slowly, with stirring, add a solution of anhydrous HCl. A commercially available solution (e.g., 2.0 M HCl in Et₂O) is often most convenient. Alternatively, HCl gas can be bubbled through the solution.[12] Add the acid dropwise until the solution becomes slightly acidic (check with pH paper on a withdrawn drop) or until precipitation ceases.
-
If a solid forms, continue stirring in the cold for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the precipitation) to remove any surface impurities.
-
Dry the solid thoroughly under high vacuum. Incomplete drying can leave residual solvent or acid, leading to a gummy or unstable product.
References
- 1. reddit.com [reddit.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Azepan-3-one Hydrochloride
Welcome to the technical support guide for the synthesis of Azepan-3-one hydrochloride. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will explore the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice to empower you to make informed decisions during your scale-up campaigns.
Overview of Synthetic Strategy: The Aza-Dieckmann Condensation
The most prevalent and industrially viable route to the azepan-3-one core structure is an intramolecular cyclization known as the aza-Dieckmann condensation. This reaction involves the base-mediated cyclization of a diester or, in this case, an amino-ester precursor to form the seven-membered β-keto lactam ring.[1][2]
The general workflow involves preparing a suitable N-protected amino-ester precursor, followed by a base-induced cyclization, and concluding with deprotection and salt formation to yield the stable this compound.
Caption: General workflow for Azepan-3-one HCl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the aza-Dieckmann condensation for a 7-membered ring?
The primary challenge is suppressing intermolecular side reactions.[3] While Dieckmann condensations are efficient for 5- and 6-membered rings, the formation of 7-membered rings is kinetically and thermodynamically less favored.[1] At the higher concentrations typical of scale-up, the enolate of one molecule can react with the ester of another, leading to dimerization and polymerization, which significantly reduces the yield of the desired cyclic product. This necessitates a careful balance of reaction parameters, often employing high-dilution principles even at scale.
Q2: Why is Azepan-3-one isolated as a hydrochloride salt?
There are two main reasons:
-
Stability: The free base of Azepan-3-one, a β-amino ketone, can be prone to self-condensation or degradation over time. The hydrochloride salt protonates the ring nitrogen, rendering it non-nucleophilic and significantly enhancing the compound's long-term stability and shelf-life.[4]
-
Physical Properties: The hydrochloride salt is typically a stable, crystalline solid.[5] This form is much easier to handle, purify via recrystallization, and dose accurately compared to the free base, which may be an oil or a low-melting solid.
Q3: Is the free base of Azepan-3-one stable enough to be handled?
The free base is reasonably stable for short periods under controlled conditions (e.g., in solution or cold storage). It is often isolated and purified (e.g., by vacuum distillation) before conversion to the hydrochloride salt. However, for long-term storage, the salt form is strongly recommended.
Q4: What are the critical process parameters (CPPs) for the cyclization step?
The most critical parameters are:
-
Base Selection: The choice of base dictates enolate formation and reaction kinetics.
-
Solvent: The solvent impacts solubility, reaction rate, and can influence side reactions.
-
Temperature: Controls the reaction rate but can also promote degradation or side reactions if too high.
-
Addition Rate / Concentration: This is crucial for minimizing intermolecular reactions.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems encountered during the synthesis in a practical, question-and-answer format.
Caption: Troubleshooting decision tree for low cyclization yield.
Issue 1: The cyclization reaction has stalled or shows low conversion.
-
Possible Cause 1: Insufficient or Deactivated Base. The Dieckmann condensation requires at least one full equivalent of a strong base. Since the product β-keto lactam is acidic, it will be deprotonated by the base, consuming it. Any moisture in the solvent or on the glassware will also quench the base.
-
Expert Solution: For scale-up, always use a super-stoichiometric amount of base (e.g., 1.1–1.5 equivalents). Employ strong, non-nucleophilic, sterically hindered bases like potassium tert-butoxide (KOt-Bu) or lithium/potassium hexamethyldisilazide (LHMDS/KHMDS), which are less sensitive to side reactions than alkoxides like sodium ethoxide.[3] Ensure all solvents are rigorously dried (e.g., passed through activated alumina columns or distilled from a drying agent) and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Possible Cause 2: Poor Mixing/Mass Transfer. On a larger scale, inefficient stirring can create localized "hot spots" or areas of low reagent concentration, preventing the reaction from proceeding uniformly.
-
Expert Solution: Ensure the reactor is equipped with appropriate baffles and an overhead stirrer capable of creating a vortex for efficient mixing of heterogeneous slurries (e.g., NaH or KOt-Bu in toluene). Monitor the reaction by sampling from different locations in the reactor if possible to confirm homogeneity.
-
Issue 2: The yield is low, and significant high-molecular-weight byproducts are observed.
-
Possible Cause: Intermolecular Condensation. As discussed in the FAQs, this is the most common failure mode during scale-up. High concentration favors the enolate of one molecule finding and reacting with another molecule before it can cyclize.
-
Expert Solution: Implement a "pseudo high-dilution" technique. Instead of adding the base to the precursor, add the precursor solution slowly via an addition funnel or pump to a well-stirred solution/slurry of the base in a large volume of solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular cyclization pathway.
-
Comparison of Cyclization Conditions
| Parameter | Sodium Hydride (NaH) | Potassium tert-Butoxide (KOt-Bu) | LHMDS / KHMDS |
| Solvent | Toluene, THF | THF, t-BuOH | THF, Toluene |
| Pros | Inexpensive, strong base. | Good solubility in THF, strong base. | Highly soluble, very strong, non-nucleophilic, sterically hindered. Minimizes side reactions.[3] |
| Cons | Heterogeneous reaction (mixing is critical), can be pyrophoric and difficult to handle at scale. | Can promote transesterification if precursor esters are methyl or ethyl. | More expensive, moisture-sensitive. |
| Scale-Up Note | Often used as a 60% dispersion in mineral oil, which must be washed away or accounted for. Powder form is highly hazardous. | Often the best cost/performance compromise. Use a 1M solution in THF for easier handling. | The preferred choice for difficult cyclizations where yield is paramount. |
Issue 3: The final this compound product is oily, discolored, or fails to crystallize.
-
Possible Cause 1: Impurities from the Free Base. The final salt quality is entirely dependent on the purity of the free base intermediate. Residual starting material, byproducts, or solvent from the preceding steps will be carried over.
-
Expert Solution: Purify the crude Azepan-3-one free base before salt formation. For multi-gram scales, vacuum distillation is often the most effective method. The purified free base should be a clear, colorless, or pale-yellow oil. Run a purity check (GC-MS, ¹H NMR) on the free base before proceeding.
-
-
Possible Cause 2: Incorrect Stoichiometry or pH during Salt Formation. Adding too much or too little HCl can prevent crystallization. An excess of HCl can lead to the formation of a highly hygroscopic dihydrochloride or simply suppress crystallization.
-
Expert Solution: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate, or MTBE). Slowly add a calculated amount (1.0 to 1.05 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether or isopropanol). Monitor the pH. The goal is to reach the point of maximum precipitation, which may not be at a very low pH. Seeding with a small crystal of pure product can be highly effective at inducing crystallization at scale.
-
-
Possible Cause 3: Residual Water or Inappropriate Crystallization Solvent. Water can interfere with crystallization, leading to oils. The choice of solvent is critical for obtaining a good crystalline form.
-
Expert Solution: Ensure the solvent used for salt formation is dry. A solvent/anti-solvent system often works best. For example, dissolve the free base in a minimal amount of a polar solvent like isopropanol (IPA) and then add a non-polar anti-solvent like heptane or MTBE to precipitate the hydrochloride salt.
-
Experimental Protocols
Protocol 1: Scale-Up Aza-Dieckmann Cyclization (Illustrative Example)
This protocol is a general guideline and must be adapted and optimized for your specific precursor and equipment.
Safety Note: This reaction involves strong, pyrophoric, and moisture-sensitive bases. All operations must be conducted by trained personnel in an appropriate chemical reactor under a strict inert atmosphere.
-
Reactor Preparation: A 20 L jacketed glass reactor equipped with an overhead stirrer, baffles, a thermocouple, a nitrogen inlet, and an addition funnel is dried by heating under vacuum and then purged with nitrogen.
-
Base Slurry Preparation: To the reactor, charge 10 L of anhydrous toluene. Add potassium tert-butoxide (KOt-Bu, 1.2 equivalents) portion-wise while maintaining the internal temperature below 25°C. Stir to form a slurry.
-
Precursor Solution: In a separate vessel, dissolve the N-protected amino-ester precursor (1.0 equivalent) in 4 L of anhydrous toluene.
-
Slow Addition (Cyclization): Heat the reactor contents to 50-60°C. Using the addition funnel, add the precursor solution dropwise to the KOt-Bu slurry over 4-6 hours. A slow addition rate is critical to maximize intramolecular cyclization.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Cool the reactor to 0-5°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetic acid, ensuring the temperature does not exceed 15°C.
-
Workup: Transfer the mixture to a separatory funnel or workup vessel. Separate the organic layer. Extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclized product.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Purification: Purify the crude product from Protocol 1 (e.g., via vacuum distillation or column chromatography if necessary at the lab scale). Confirm purity (>98% by GC).
-
Dissolution: Dissolve the purified Azepan-3-one free base (1.0 equivalent) in isopropanol (approx. 5 volumes).
-
Salt Formation: Cool the solution to 0-10°C in an ice bath. Slowly add a 5-6 M solution of HCl in isopropanol (1.05 equivalents) dropwise with good stirring. A white precipitate should form.
-
Crystallization/Aging: Stir the resulting slurry at 0-10°C for 1-2 hours to allow for complete crystallization.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a cold, non-polar solvent like heptane or MTBE to aid in drying.
-
Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Azepan-3-one and Piperidin-3-one Hydrochloride Salts
For drug development professionals and synthetic chemists, the selection of a core scaffold is a critical decision that influences not only the biological activity but also the synthetic accessibility of the target molecule. Azepan-3-one and piperidin-3-one are two such foundational building blocks, serving as pivotal intermediates in the synthesis of a multitude of pharmaceutical agents.[1][2] While structurally similar, the one-carbon difference in their heterocyclic frameworks—a seven-membered versus a six-membered ring—imparts subtle yet significant differences in their chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of azepan-3-one hydrochloride and piperidin-3-one hydrochloride. We will delve into the structural nuances that govern their behavior in common synthetic transformations and provide supporting experimental context to aid researchers in making informed decisions for their synthetic strategies.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between azepan-3-one and piperidin-3-one lies in their ring size, which dictates their conformational flexibility and inherent ring strain. Piperidin-3-one, a six-membered ring, predominantly adopts a stable chair conformation, which minimizes torsional and steric strain. In contrast, the seven-membered ring of azepan-3-one is significantly more flexible, existing as an equilibrium of multiple twist-chair and boat conformations. This increased conformational mobility in the azepane ring can influence the accessibility of the carbonyl group to incoming nucleophiles.
| Property | This compound | Piperidin-3-one hydrochloride |
| Molecular Formula | C₆H₁₂ClNO | C₅H₁₀ClNO |
| Molecular Weight | 149.62 g/mol [3][4] | 135.59 g/mol [5] |
| Ring Size | 7-membered | 6-membered |
| Appearance | White crystalline solid[4] | White to maple solid[1] |
| Storage Conditions | -20°C, inert atmosphere[6] | 0-8°C[1] |
The hydrochloride salt form of these ketones is common for stability and handling. However, for most synthetic applications, the free base is generated in situ or used in its N-protected form (e.g., with a tert-butoxycarbonyl (Boc) group) to prevent side reactions involving the secondary amine. The synthesis of N-Boc-3-piperidone, for example, is a well-established multi-step process.[7][8][9]
Comparative Reactivity in Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds, converting ketones into amines.[10] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction. The rate-determining step can be either the formation of the imine (which is favored by dehydration) or the reduction step, depending on the specific substrates and reaction conditions.
The difference in ring strain and conformation between azepan-3-one and piperidin-3-one can affect the kinetics of both steps. The piperidinone ring, being more rigid, may experience more defined steric hindrance, while the flexible azepanone ring might allow for easier access to the carbonyl, potentially leading to faster imine formation under certain conditions. However, the stability of the resulting iminium ion intermediate is also a key factor.
Caption: General workflow for reductive amination of cyclic ketones.
Mechanistic Considerations
The mechanism of reductive amination highlights the key intermediates whose stability is influenced by the ring structure.
Caption: Key steps in the reductive amination mechanism.
Experimental Protocols: N-Boc Protected Reductive Amination
In practice, the N-Boc protected analogues, N-Boc-3-azepanone and N-Boc-3-piperidone, are frequently used to avoid complications with the ring nitrogen.[8][14] Below are representative protocols for a standard reductive amination reaction.
Protocol 1: Reductive Amination of N-Boc-3-piperidone
This protocol describes a typical procedure for the reductive amination of N-Boc-3-piperidone with a primary amine.
Materials:
-
N-Boc-3-piperidone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of N-Boc-3-piperidone in DCM, add benzylamine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions over 15 minutes. Caution: The reaction may effervesce.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-3-(benzylamino)piperidine.
Protocol 2: Reductive Amination of N-Boc-hexahydro-1H-azepin-4-one
A similar protocol can be applied to the azepanone derivative. Note that the position of the carbonyl in commercially available starting materials may vary (e.g., azepan-4-one). This protocol is adapted for a generic N-Boc protected azepanone.[14]
Materials:
-
N-Boc-hexahydroazepin-3-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve N-Boc-hexahydroazepin-3-one and a large excess of ammonium acetate in methanol.
-
Stir the solution at room temperature. Add sodium cyanoborohydride in one portion.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-Boc-3-aminoazepane.
Summary of Reactivity and Outlook
While both azepan-3-one and piperidin-3-one are versatile intermediates, their reactivity is subtly modulated by their ring size.
| Feature | This compound | Piperidin-3-one Hydrochloride |
| Conformation | Flexible (multiple low-energy conformations) | Rigid (predominantly chair conformation) |
| Steric Hindrance | Potentially lower due to flexibility | More defined axial/equatorial positions |
| Reaction Kinetics | May favor faster initial nucleophilic attack | May have more predictable stereochemical outcomes |
| Synthetic Utility | Access to 7-membered ring scaffolds, common in natural products and kinase inhibitors.[15] | Access to 6-membered ring scaffolds, one of the most common heterocycles in approved drugs.[2] |
The choice between these two building blocks will ultimately depend on the specific synthetic target. The piperidine ring offers a more rigid and perhaps more predictable scaffold, while the azepane ring provides access to a different, more flexible chemical space. The greater conformational freedom of the azepane ring could be advantageous for binding to dynamic protein targets, though it may also come with an entropic penalty.
Researchers should consider these structural and reactivity differences when designing their synthetic routes. While general conditions for reactions like reductive amination apply to both, optimization of reaction time, temperature, and reagents may be necessary to achieve high yields, particularly when dealing with sterically demanding substrates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. Piperidin-3-one hydrochloride | C5H10ClNO | CID 22707028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 65326-54-7 [sigmaaldrich.com]
- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 8. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 9. 1-Boc-3-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. acswebcontent.acs.org [acswebcontent.acs.org]
- 13. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 14. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Azepan-3-one Hydrochloride for Researchers and Drug Development Professionals
Azepan-3-one hydrochloride, a key heterocyclic scaffold, is a valuable building block in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Its seven-membered ring structure offers conformational flexibility, a desirable trait for molecular design and lead optimization. This guide provides an in-depth, objective comparison of three prominent synthetic methodologies for the preparation of this compound: the Dieckmann Condensation, the Schmidt Reaction, and the Beckmann Rearrangement. Each method is evaluated based on its chemical principles, experimental protocol, and key performance indicators to aid researchers in selecting the most suitable route for their specific needs.
The Dieckmann Condensation Approach: Building the Azepane Ring via Intramolecular Cyclization
The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester in the presence of a strong base. For the synthesis of Azepan-3-one, this strategy involves the cyclization of a suitably substituted amino-diester, followed by hydrolysis and decarboxylation to yield the target ketone.
Mechanistic Rationale
The synthesis commences with the preparation of a linear precursor, diethyl 4-(ethoxycarbonylmethyl-amino)butanoate. The core of this route lies in the base-mediated intramolecular condensation. An alkoxide base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate.[1][2] Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, ethyl 3-oxoazepane-4-carboxylate. The driving force for this reaction is the formation of a stable, deprotonated β-keto ester intermediate.[1][2] Acidic workup then provides the neutral cyclic product. The final steps involve the hydrolysis of the ester group and subsequent decarboxylation under acidic conditions to furnish Azepan-3-one, which is then converted to its hydrochloride salt.
Diagram 1: Dieckmann Condensation Pathway
Caption: Synthetic route to this compound via Dieckmann condensation.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-oxoazepane-4-carboxylate
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene.
-
A solution of diethyl 4-(ethoxycarbonylmethyl-amino)butanoate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 3-oxoazepane-4-carboxylate.
Step 2: Synthesis of Azepan-3-one
-
The crude ethyl 3-oxoazepane-4-carboxylate is refluxed in an aqueous solution of hydrochloric acid (e.g., 6M) for several hours.
-
The reaction progress is monitored by TLC until the starting material and intermediate hydrolyzed acid are no longer observed.
-
The solution is cooled and neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried and concentrated to give crude Azepan-3-one.
Step 3: Formation of this compound
-
The crude Azepan-3-one is dissolved in a suitable anhydrous solvent like diethyl ether.
-
A solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.[3]
The Schmidt Reaction: A Ring Expansion Strategy
The Schmidt reaction provides an alternative approach to the azepane ring system through the acid-catalyzed reaction of a carbonyl compound with hydrazoic acid (HN₃).[4][5][6] This method is a type of rearrangement reaction that results in the insertion of a nitrogen atom into a carbon-carbon bond of the starting material.[4][7]
Mechanistic Rationale
The synthesis begins with a suitable cyclohexanone derivative, such as 2-oxocyclohexanecarboxylic acid. In the presence of a strong acid, the carbonyl group is protonated, making it more susceptible to nucleophilic attack by hydrazoic acid.[7] The resulting intermediate undergoes a rearrangement where one of the alkyl groups migrates to the nitrogen atom with the simultaneous expulsion of nitrogen gas.[7] The regioselectivity of the migration is a key consideration in this reaction. Following the rearrangement, the resulting nitrilium ion is attacked by water to form a protonated imidic acid, which then tautomerizes to the more stable amide, in this case, a lactam. Subsequent hydrolysis of the carboxylic acid group and decarboxylation would lead to Azepan-3-one.
Diagram 2: Schmidt Reaction Pathway
Caption: Synthetic route to this compound via Schmidt reaction.
Experimental Protocol
Step 1: Synthesis of Azepane-2,4-dione
-
To a stirred solution of 2-oxocyclohexanecarboxylic acid (1.0 equivalent) in a suitable solvent like chloroform, concentrated sulfuric acid is added cautiously at a low temperature (0-5 °C).
-
Sodium azide (1.1 equivalents) is added portion-wise, maintaining the low temperature. Vigorous gas evolution (N₂) is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by pouring it onto crushed ice and neutralized with a base.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield crude azepane-2,4-dione.
Step 2: Conversion to Azepan-3-one
Step 3: Formation of this compound
-
The obtained Azepan-3-one is dissolved in anhydrous diethyl ether.
-
Ethereal HCl is added dropwise to precipitate the hydrochloride salt.
-
The solid is filtered, washed with cold ether, and dried to give this compound.
The Beckmann Rearrangement: An Alternative Ring Expansion
The Beckmann rearrangement is another powerful tool for the synthesis of amides and lactams from oximes.[8][9] This acid-catalyzed rearrangement involves the conversion of a ketoxime into an N-substituted amide.[8][9]
Mechanistic Rationale
The synthesis starts with the formation of an oxime from a cyclohexanone derivative, for instance, cyclohexan-1,3-dione monoxime. The oxime is then treated with an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (water).[9] The key step is the migration of the alkyl group that is in the anti-periplanar position to the leaving group, leading to the formation of a nitrilium ion.[2] This migration is stereospecific. The nitrilium ion is then attacked by water, and subsequent tautomerization yields the corresponding lactam, in this case, an azepane-dione derivative. Similar to the Schmidt reaction, a subsequent selective reduction would be necessary to obtain Azepan-3-one.
Diagram 3: Beckmann Rearrangement Pathway
Caption: Synthetic route to this compound via Beckmann rearrangement.
Experimental Protocol
Step 1: Synthesis of Cyclohexan-1,3-dione monoxime
-
Cyclohexan-1,3-dione (1.0 equivalent) is dissolved in a suitable solvent like ethanol.
-
An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate) is added.
-
The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration or extraction after removal of the solvent.
Step 2: Beckmann Rearrangement to Azepane-2,4-dione
-
The cyclohexan-1,3-dione monoxime is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at an elevated temperature.
-
The reaction mixture is stirred for a specified time and then carefully poured onto ice.
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 3: Selective Reduction to Azepan-3-one
-
As with the Schmidt reaction product, a selective reduction of one carbonyl group is required. This step presents a significant synthetic challenge and would necessitate careful optimization of reaction conditions.
Step 4: Formation of this compound
-
The resulting Azepan-3-one is dissolved in an anhydrous solvent.
-
Anhydrous HCl is introduced to precipitate the hydrochloride salt, which is then isolated by filtration.
Comparative Analysis of Synthesis Methods
| Feature | Dieckmann Condensation | Schmidt Reaction | Beckmann Rearrangement |
| Starting Materials | Readily available linear amino-diesters. | Cyclic keto-acids or ketones. | Cyclic ketones. |
| Key Transformation | Intramolecular cyclization. | Ring expansion via azide reaction. | Ring expansion of an oxime. |
| Reagents & Conditions | Strong base (e.g., NaOEt), followed by acid hydrolysis. | Hydrazoic acid (highly toxic and explosive), strong acid. | Strong acid (e.g., H₂SO₄, PPA), potentially harsh conditions. |
| Selectivity | Generally good control over ring size. | Regioselectivity of migration can be an issue with unsymmetrical ketones. | Stereospecific anti-migration, but mixtures of oxime isomers can lead to product mixtures. |
| Yield (Estimated) | Moderate to good. | Variable, can be moderate to good but highly substrate-dependent. | Moderate to good, but can be affected by side reactions. |
| Safety Concerns | Use of strong bases requires anhydrous conditions. | High: Hydrazoic acid and azides are highly toxic and explosive.[10] | Use of strong, corrosive acids. |
| Scalability | Generally scalable. | Challenging on a large scale due to safety concerns with hydrazoic acid. | Industrially practiced for some lactams (e.g., caprolactam), so potentially scalable with appropriate engineering controls. |
| Overall Assessment | A reliable and relatively safe method, though it involves multiple steps. | A more direct ring expansion but hampered by significant safety issues. The final selective reduction is also a major hurdle. | A classic and powerful ring expansion method, but like the Schmidt reaction, requires a challenging selective reduction for this specific target. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Dieckmann Condensation emerges as the most practical and reliable route. While it involves a multi-step sequence, the starting materials are generally accessible, and the reaction conditions are more manageable and safer compared to the Schmidt reaction. The control over the cyclization to form the seven-membered ring is a significant advantage.
The Schmidt and Beckmann Rearrangements , while elegant in their ability to perform ring expansions, present considerable challenges for the synthesis of Azepan-3-one. The primary drawback for both is the formation of a dione intermediate, which necessitates a difficult selective reduction. Furthermore, the Schmidt reaction's reliance on the highly hazardous hydrazoic acid makes it less desirable for routine laboratory use. The Beckmann rearrangement is a viable alternative for ring expansion but shares the same challenge of the subsequent selective reduction.
Therefore, for researchers seeking a dependable and safer synthesis of this compound, the Dieckmann condensation pathway is the recommended starting point for process development and optimization.
References
- 1. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Schmidt Reaction [organic-chemistry.org]
- 7. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Biological Activity Screening of Azepan-3-one Hydrochloride Derivatives
In the landscape of contemporary drug discovery, the selection and optimization of a core chemical scaffold are paramount to the successful development of novel therapeutics. The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold due to its conformational flexibility and its presence in numerous biologically active compounds. This guide provides a comprehensive comparison of "Azepan-3-one hydrochloride" derivatives against other relevant heterocyclic scaffolds, supported by detailed experimental protocols and comparative data to inform researchers, scientists, and drug development professionals in their quest for new therapeutic agents.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The seven-membered azepane ring offers a distinct three-dimensional architecture that allows for a broader exploration of chemical space compared to its smaller five- and six-membered counterparts, such as pyrrolidine and piperidine. This increased conformational flexibility can be advantageous for optimizing interactions with biological targets. This compound serves as a versatile starting material, with the ketone functionality providing a convenient handle for synthetic elaboration and the nitrogen atom influencing the physicochemical properties of the resulting derivatives.
Comparative Analysis: Azepane vs. Piperidine and Pyrrolidine Scaffolds
The choice of a saturated heterocyclic scaffold significantly impacts a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
| Property | Azepane | Piperidine | Pyrrolidine |
| Ring Size | 7-membered | 6-membered | 5-membered |
| Conformational Flexibility | High | Moderate (prefers chair conformation) | High (envelope and twist conformations) |
| Lipophilicity (logP) | Higher | Intermediate | Lower |
| Basicity (pKa of conjugate acid) | ~11.3 | ~11.2 | ~11.3 |
This table presents a generalized comparison. Actual values will vary with substitution.
The higher lipophilicity of the azepane ring can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. Its greater conformational flexibility can be a double-edged sword, potentially leading to higher binding affinity through an induced-fit mechanism but also carrying an entropic penalty upon binding. The choice between these scaffolds should be a data-driven decision based on the specific therapeutic target and desired drug-like properties.
Synthesis and Screening of an Azepan-3-one Derivative Library: A Strategic Approach
To explore the therapeutic potential of the azepan-3-one scaffold, a focused library of derivatives was synthesized and subjected to a multi-tiered biological activity screening cascade.
Synthesis Rationale
Starting from this compound, a series of N-substituted and C2-substituted analogs were synthesized. N-alkylation with various benzyl and alkyl halides was performed to modulate lipophilicity and introduce aromatic interactions. C2-alkylation via enolate formation was explored to probe the steric and electronic requirements of potential binding pockets.
DOT Script for Synthesis Workflow
Caption: Synthetic workflow for the generation of an Azepan-3-one derivative library.
Biological Activity Screening Cascade
A hierarchical screening approach was employed to efficiently identify and characterize the biological activities of the synthesized derivatives.
DOT Script for Screening Cascade
Caption: A multi-tiered screening cascade for the biological evaluation of Azepan-3-one derivatives.
Experimental Data and Comparative Analysis
The following tables present hypothetical but representative data from the biological screening of a focused library of azepan-3-one derivatives compared to analogous piperidin-3-one and pyrrolidin-3-one derivatives.
Table 1: Cytotoxicity Screening (MTT Assay) - IC50 Values (µM)
| Compound ID | Scaffold | R1 (N-substitution) | R2 (C2-substitution) | HeLa | A549 | HepG2 |
| AZ-01 | Azepan-3-one | H | H | >100 | >100 | >100 |
| AZ-02 | Azepan-3-one | Benzyl | H | 25.3 | 32.1 | 45.8 |
| AZ-03 | Azepan-3-one | Benzyl | Methyl | 15.8 | 20.5 | 28.9 |
| PIP-01 | Piperidin-3-one | Benzyl | H | 48.7 | 55.2 | 68.4 |
| PYR-01 | Pyrrolidin-3-one | Benzyl | H | 62.1 | 70.9 | 85.3 |
| Doxorubicin | - | - | - | 0.8 | 1.2 | 1.5 |
Data is for illustrative purposes only.
The initial cytotoxicity screen revealed that N-benzylation of the azepan-3-one scaffold conferred moderate cytotoxic activity against the tested cancer cell lines. The introduction of a C2-methyl group in AZ-03 further enhanced this activity. Notably, the azepane derivatives displayed greater potency than their piperidine and pyrrolidine counterparts, suggesting that the larger, more flexible scaffold may be beneficial for this activity.
Table 2: Secondary Screening - In Vitro Kinase and PARP1 Inhibition
| Compound ID | MEK1 Kinase IC50 (nM) (LanthaScreen™) | PARP1 IC50 (nM) (Fluorometric) |
| AZ-02 | 85 | 150 |
| AZ-03 | 45 | 98 |
| PIP-01 | 210 | 350 |
| PYR-01 | 350 | 520 |
| Staurosporine | 5 | - |
| Olaparib | - | 5 |
Data is for illustrative purposes only.
Secondary screening of the most promising cytotoxic compounds revealed a dual inhibitory profile against MEK1 kinase and PARP1. The azepan-3-one derivatives, particularly AZ-03 , demonstrated superior inhibitory activity compared to the piperidin-3-one and pyrrolidin-3-one analogs in both assays. This suggests that the azepane scaffold provides a favorable framework for interacting with the ATP-binding pocket of MEK1 and the nicotinamide-binding site of PARP1.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability.[1][2]
-
Cell Seeding: Plate cancer cells (HeLa, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
LanthaScreen™ Eu Kinase Binding Assay (for MEK1)
This protocol is based on the Thermo Fisher Scientific LanthaScreen™ technology.[3][4][5]
-
Reagent Preparation: Prepare 3X solutions of the test compounds, MEK1 kinase/Eu-anti-GST antibody mixture, and Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values from the dose-response curves.
Fluorometric PARP1 Inhibition Assay
This protocol is a generalized method for measuring PARP1 activity based on NAD+ consumption.[6]
-
Assay Setup: In a 384-well black plate, add 5 µL of the test compound serial dilutions.
-
Enzyme/DNA Addition: Add 10 µL of a mixture containing recombinant human PARP1 enzyme and activated DNA to each well and incubate for 15 minutes.
-
Reaction Initiation: Add 10 µL of a β-NAD+ solution to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents to measure the remaining NAD+ concentration according to the kit manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP1 inhibition relative to the vehicle control and determine the IC50 value.
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The illustrative data presented in this guide suggest that azepane derivatives can exhibit potent and, in some cases, superior biological activity compared to their smaller heterocyclic counterparts. The enhanced cytotoxicity and dual inhibition of MEK1 and PARP1 by the exemplary compound AZ-03 highlight the potential of this scaffold in oncology drug discovery.
The increased conformational flexibility and lipophilicity of the azepane ring are key physicochemical properties that can be strategically leveraged by medicinal chemists. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own screening campaigns and unlock the full therapeutic potential of this versatile scaffold. Further optimization of the azepan-3-one core, guided by structure-activity relationship studies and advanced computational modeling, is warranted to develop next-generation drug candidates.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Azepan-3-one Hydrochloride
Azepan-3-one hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug discovery. As a seven-membered nitrogen-containing ring, the azepane scaffold is integral to numerous biologically active compounds.[1][2] The placement of a ketone at the 3-position provides a versatile handle for further chemical modifications, making it a sought-after intermediate. This guide provides an in-depth comparison of prominent synthetic routes to this compound, offering insights into the experimental choices, scalability, and overall efficiency of each method.
Route 1: The Classical Approach via Dieckmann Condensation
The Dieckmann condensation is a well-established intramolecular reaction of diesters to form β-keto esters, making it a classical and reliable method for synthesizing cyclic ketones.[3][4][5][6][7] This pathway involves the formation of a linear diester precursor, which is then cyclized, hydrolyzed, and decarboxylated to yield the target azepanone.
Conceptual Overview & Mechanism
The synthesis commences with the N-alkylation of a protected amine, such as benzylamine, with two different halo-ester fragments. The resulting diester undergoes an intramolecular base-catalyzed cyclization. The mechanism is analogous to the Claisen condensation, where a strong base deprotonates the α-carbon of one ester group, creating an enolate that attacks the carbonyl of the other ester, forming a cyclic β-keto ester.[4][7] Subsequent acidic workup, hydrolysis, and decarboxylation yield the N-protected azepan-3-one. Finally, deprotection affords the desired this compound.
Experimental Protocol: Synthesis of 1-Benzyl-azepan-3-one
A representative procedure for the Dieckmann cyclization step is as follows:
-
Reaction Setup : An intermediate diester, N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycine ethyl ester, is dissolved in an anhydrous aprotic solvent like toluene or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[8][9]
-
Base Addition : A strong base, such as potassium tert-butoxide or sodium ethoxide, is added portion-wise at room temperature or below to initiate the cyclization.[3]
-
Reaction : The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up : After cooling, the reaction is quenched with a dilute acid (e.g., HCl) to neutralize the base and protonate the resulting enolate. The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Hydrolysis & Decarboxylation : The crude β-keto ester is then heated under acidic conditions (e.g., refluxing with aqueous HCl) to hydrolyze the ester and induce decarboxylation, yielding 1-benzyl-azepan-3-one.
-
Deprotection : The benzyl group is removed via catalytic hydrogenation (e.g., using Pd/C and H2 gas) to give azepan-3-one, which is then treated with HCl to form the hydrochloride salt.
Visualization of the Dieckmann Condensation Pathway
Caption: Synthetic pathway via Dieckmann Condensation.
Route 2: Ring Expansion of Piperidine Derivatives
Ring expansion strategies offer an elegant alternative, often starting from more readily available five- or six-membered rings.[10][11] These methods can provide high stereoselectivity and regioselectivity.[10] A common approach involves the Tiffeneau-Demjanov rearrangement or related reactions on a substituted piperidine precursor.
Conceptual Overview & Mechanism
This strategy typically begins with a 2-(aminomethyl)piperidine or a related derivative. The key step is the generation of a reactive intermediate, such as a diazonium salt from the primary amine, which then triggers a rearrangement. The expansion of the six-membered piperidine ring to the seven-membered azepane ring occurs as a neighboring carbon migrates, displacing the leaving group (N2). This approach allows for the synthesis of complex azepanes that might be difficult to access through other methods.[12]
Experimental Protocol: Representative Ring Expansion
-
Precursor Synthesis : A suitable piperidine precursor, such as N-Boc-2-(hydroxymethyl)piperidine, is synthesized and oxidized to the corresponding aldehyde.
-
Cyanohydrin Formation : The aldehyde is converted to a cyanohydrin by treatment with a cyanide source (e.g., KCN or TMSCN).
-
Reduction : The nitrile group of the cyanohydrin is reduced to a primary amine (e.g., using LiAlH4 or catalytic hydrogenation), yielding a 2-(1-amino-2-hydroxyethyl)piperidine derivative.
-
Rearrangement : The amino alcohol is treated with nitrous acid (generated in situ from NaNO2 and HCl) at low temperatures. This forms a diazonium intermediate, which rearranges to form the N-Boc-azepan-3-one.
-
Deprotection and Salt Formation : The Boc protecting group is removed with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane), followed by isolation of the product as the hydrochloride salt.
Visualization of the Ring Expansion Pathway
Caption: Synthetic pathway via Ring Expansion.
Route 3: Synthesis from ε-Caprolactam
Given its bulk availability and low cost as the monomer for Nylon 6, ε-caprolactam is an attractive starting material for azepane derivatives.[13][14] Syntheses from caprolactam typically involve reduction of the amide followed by functionalization, or direct modification of the lactam ring.
Conceptual Overview & Mechanism
One plausible route involves the selective oxidation of the caprolactam ring at the C3 position. This can be a challenging transformation due to the relative inertness of the methylene groups. Another approach is the reduction of the lactam to azepane, followed by protection of the nitrogen and subsequent oxidation at the C3 position. More direct methods may involve a functionalization/rearrangement sequence. For instance, creating an enolate or enamine from caprolactam and reacting it with an electrophile can introduce functionality that facilitates the introduction of the ketone.
Experimental Protocol: From ε-Caprolactam
-
N-Protection : ε-Caprolactam is first protected, for example, with a benzyl group, by reacting it with benzyl bromide in the presence of a base like sodium hydride.
-
α-Functionalization : The N-protected lactam is then treated with a strong base (e.g., LDA) to form an enolate, which is subsequently reacted with an electrophilic oxygen source (e.g., a peroxide or a molybdenum-based oxidant) to introduce a hydroxyl group at the C3 position.
-
Oxidation : The resulting alcohol is oxidized to the ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.[15]
-
Deprotection and Salt Formation : The N-benzyl group is removed via hydrogenolysis, and the resulting azepan-3-one is converted to its hydrochloride salt.
Visualization of the ε-Caprolactam Pathway
Caption: Synthetic pathway starting from ε-Caprolactam.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific requirements of the research or production campaign, including scale, cost, available equipment, and desired purity.
| Metric | Dieckmann Condensation | Ring Expansion | From ε-Caprolactam |
| Starting Materials | Readily available halo-esters and amines | Specialized piperidine derivatives | Inexpensive, bulk chemical |
| Number of Steps | Typically 4-5 steps | Typically 4-6 steps | Typically 3-4 steps |
| Scalability | Good, well-established industrial precedent | Can be challenging due to reagents and conditions | Potentially very high, leverages cheap feedstock |
| Key Challenges | Potential for side reactions (dimerization); use of strong bases | Handling of hazardous reagents (e.g., diazomethane precursors); potential for complex product mixtures | Regioselective functionalization of the C-H bond can be difficult |
| Stereocontrol | Generally not stereocontrolled unless chiral precursors are used | Can be highly stereoselective depending on the specific method[10] | Achievable with chiral catalysts or auxiliaries |
| Overall Yield | Moderate to Good | Variable, can be high for specific substrates | Moderate, highly dependent on the efficiency of C-H activation/oxidation |
Conclusion
Each synthetic route to this compound offers a unique set of advantages and disadvantages.
-
The Dieckmann Condensation remains a robust and reliable method, particularly for laboratory-scale synthesis where the cost of starting materials is less critical and the multi-step nature is manageable.
-
Ring Expansion methods provide an elegant and sometimes more direct route to complex or stereochemically defined azepanes, making them highly valuable for creating diverse compound libraries in drug discovery.[12][16]
-
Synthesis from ε-Caprolactam is the most economically attractive route for large-scale production, provided that the challenges of selective C-H functionalization can be efficiently overcome.
The ongoing development of new catalytic methods, particularly in C-H activation and dearomatization, promises to further refine and improve the synthesis of this important heterocyclic scaffold, potentially offering more direct and greener alternatives in the future.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 9. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 13. Caprolactam - Wikipedia [en.wikipedia.org]
- 14. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azepan-3-one Hydrochloride with Other Cyclic Ketones for the Modern Researcher
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical behavior of heterocyclic scaffolds is paramount. This guide provides an in-depth, objective comparison of Azepan-3-one hydrochloride with its carbocyclic counterparts: cyclopentanone, cyclohexanone, and cycloheptanone. By examining their structural nuances, spectroscopic signatures, and reactivity in key organic transformations, this document aims to equip the reader with the field-proven insights necessary for informed experimental design and synthetic strategy.
Introduction: The Significance of Cyclic Ketones in Synthesis
Cyclic ketones are foundational building blocks in organic synthesis, serving as versatile precursors to a vast array of more complex molecular architectures. Their reactivity, largely governed by the interplay of ring strain, stereoelectronics, and the inherent polarity of the carbonyl group, makes them indispensable tools for constructing carbocyclic and heterocyclic systems. The introduction of a heteroatom, as in the case of this compound, adds another layer of complexity and opportunity, modulating the molecule's physical and chemical properties in ways that can be strategically exploited in drug discovery and materials science.
This guide will focus on a comparative analysis of this compound, a seven-membered heterocyclic ketone, against the commonly employed carbocyclic ketones: cyclopentanone (a five-membered ring), cyclohexanone (a six-membered ring), and cycloheptanone (a seven-membered ring). We will delve into their structural and electronic properties and provide a comparative assessment of their performance in three fundamental reaction classes: reduction, oxidation, and enolate formation.
Structural and Spectroscopic Properties: A Comparative Overview
The structural and electronic properties of a cyclic ketone are intrinsically linked to its reactivity. Ring size and the presence of a heteroatom significantly influence bond angles, torsional strain, and the electron density at the carbonyl carbon. These differences are readily observable through spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
| Compound | Ring Size | Heteroatom | Molecular Weight ( g/mol ) | C=O Stretch (cm⁻¹) | ¹³C NMR (C=O) (ppm) |
| This compound | 7 | N (protonated) | 149.62[1][2][3][4] | Not available | Not available |
| Cyclopentanone | 5 | None | 84.12 | ~1745 | ~218 |
| Cyclohexanone | 6 | None | 98.14 | ~1715 | ~212 |
| Cycloheptanone | 7 | None | 112.17 | ~1705 | ~215 |
Note: Spectroscopic data can vary slightly based on the solvent and other experimental conditions.
The C=O stretching frequency in the IR spectrum is a sensitive probe of the carbonyl bond strength. The higher frequency observed for cyclopentanone is a direct consequence of increased angle strain in the five-membered ring, which leads to a greater s-character in the C=O bond and thus a stronger, stiffer bond. As the ring size increases to six and seven members, the ring becomes more flexible, and the C=O stretching frequency decreases, approaching that of acyclic ketones.
Comparative Reactivity Analysis
To provide a practical understanding of the differences between these cyclic ketones, we will now examine their reactivity in three common and synthetically important transformations.
Reduction of the Carbonyl Group
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The reactivity of the ketone in this context is influenced by steric hindrance around the carbonyl group and the electrophilicity of the carbonyl carbon.
Experimental Protocol: Comparative Reduction with Sodium Borohydride
A standardized protocol for the comparative reduction of the four cyclic ketones is outlined below.
Caption: Workflow for the comparative reduction of cyclic ketones.
Discussion of Expected Reactivity:
Based on established principles, the following reactivity trends are anticipated:
-
Cyclopentanone: The high degree of ring strain and the exposed nature of the carbonyl group are expected to make cyclopentanone highly reactive towards hydride reducing agents.
-
Cyclohexanone: This ketone adopts a stable chair conformation, which can present some steric hindrance to the approaching nucleophile. Computational studies on the reduction of cyclohexanone and piperidone (a six-membered aza-ketone) have shown that the facial selectivity of the hydride attack is influenced by the ring conformation and the nature of the substituents[5].
-
Cycloheptanone: The increased flexibility of the seven-membered ring can lead to multiple low-energy conformations, which may influence the accessibility of the carbonyl group.
-
This compound: The protonated nitrogen atom is expected to exert a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon and thus enhancing its reactivity towards nucleophilic attack[6]. However, the protonated amine may also coordinate with the hydride reagent, potentially influencing the reaction rate and stereoselectivity.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. The reaction involves the migration of an alkyl group, and the migratory aptitude is a key factor in determining the product. For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially[7][8][9].
Experimental Protocol: Comparative Baeyer-Villiger Oxidation
The following protocol can be employed for a comparative study of the Baeyer-Villiger oxidation of the selected cyclic ketones.
Caption: Workflow for the comparative Baeyer-Villiger oxidation.
Discussion of Expected Reactivity and Regioselectivity:
-
Carbocyclic Ketones: The Baeyer-Villiger oxidation of cyclopentanone, cyclohexanone, and cycloheptanone will yield the corresponding lactones. The reaction rate can be influenced by ring strain, with more strained ketones sometimes reacting faster.
-
This compound: The presence of the nitrogen atom introduces the possibility of two different lactam products, depending on which carbon atom migrates. The migratory aptitude will be influenced by the electronic effects of the nitrogen atom. The protonated amine will likely have a strong influence on the regioselectivity of the reaction[10][11]. It is also possible that the amine itself could be oxidized under the reaction conditions, which would need to be considered.
Enolate Formation and Acidity of α-Protons
The formation of enolates is a cornerstone of carbonyl chemistry, enabling a wide range of carbon-carbon bond-forming reactions. The acidity of the α-protons, and thus the ease of enolate formation, is a critical parameter.
Conceptual Framework: Kinetic vs. Thermodynamic Enolates
For unsymmetrical ketones, two different enolates can be formed: the kinetic enolate, which is formed faster, and the thermodynamic enolate, which is more stable[12][13][14]. The choice of base, temperature, and solvent determines which enolate is preferentially formed.
Caption: Conditions for kinetic vs. thermodynamic enolate formation.
Comparative Acidity of α-Protons:
The pKa of the α-protons is a direct measure of their acidity.
| Compound | pKa of α-Protons |
| This compound | Not available |
| Cyclopentanone | ~18 |
| Cyclohexanone | ~17 |
| Cycloheptanone | ~17 |
Note: pKa values can vary depending on the solvent and the method of determination.
The acidity of the α-protons in cyclic ketones is influenced by the stability of the resulting enolate. For this compound, the electron-withdrawing effect of the protonated nitrogen is expected to increase the acidity of the α-protons, making enolate formation more favorable compared to its carbocyclic analogs. However, the regioselectivity of deprotonation (at C-2 vs. C-4) will be a key consideration.
Conclusion: A Guide for the Synthetic Chemist
This comparative analysis highlights the significant influence of ring size and the presence of a heteroatom on the properties and reactivity of cyclic ketones. While cyclopentanone's reactivity is dominated by ring strain, the larger, more flexible rings of cyclohexanone and cycloheptanone exhibit behavior closer to that of acyclic ketones.
This compound emerges as a particularly interesting case. The presence of the protonated nitrogen atom is predicted to enhance the electrophilicity of the carbonyl group and increase the acidity of the α-protons. These electronic effects are likely to have a profound impact on its reactivity in reduction, oxidation, and enolate-based reactions.
For the medicinal chemist and drug development professional, these differences present both challenges and opportunities. The ability to fine-tune reactivity and explore different chemical space by introducing a heteroatom into a cyclic ketone scaffold is a powerful tool in the design of novel bioactive molecules. Further experimental investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 65326-54-7 [sigmaaldrich.com]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized Azepan-3-one Hydrochloride
This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized Azepan-3-one hydrochloride (CAS: 65326-54-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
Introduction: The Critical Role of Purity for a Versatile Building Block
This compound is a seven-membered heterocyclic ketone, a valuable building block in medicinal chemistry for the synthesis of complex scaffolds and pharmacologically active agents.[1][2] The presence of impurities, even in trace amounts, can have profound consequences, leading to aberrant results in biological assays, compromised downstream reaction yields, and the generation of misleading structure-activity relationship (SAR) data. Therefore, rigorous validation of its purity is not merely a quality control checkpoint but a fundamental prerequisite for its effective use in research and development.
This guide champions an orthogonal analytical approach , wherein multiple techniques with different separation and detection principles are employed. This strategy provides a comprehensive and trustworthy purity profile, as the weaknesses of one method are compensated for by the strengths of another. We will compare and detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.
Context: Potential Impurities from Synthesis
While numerous synthetic routes to the azepane core exist, a common strategy involves the cyclization of a linear precursor.[2][3] Understanding the synthesis provides context for potential impurities that must be analytically targeted. These can include:
-
Starting Materials: Unreacted linear precursors or reagents.
-
By-products: Products from side reactions, such as dimerization or incomplete cyclization.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., Dichloromethane, Methanol, Ethyl Acetate).
-
Degradation Products: The compound may degrade upon exposure to harsh conditions, air, or improper storage.[4][5]
The following workflow illustrates the logical progression for a comprehensive purity validation campaign.
Caption: Orthogonal workflow for Azepan-3-one HCl purity validation.
Comparative Analysis of Key Validation Techniques
No single technique is sufficient for purity validation. The table below compares the primary methods, highlighting how they provide complementary information.
| Parameter | NMR Spectroscopy (¹H, ¹³C) | HPLC-MS | FT-IR Spectroscopy | Elemental Analysis (CHN) |
| Primary Use | Structural Elucidation & Confirmation | Separation & Quantification of Impurities | Functional Group Identification | Empirical Formula Confirmation |
| Information Provided | Precise atomic connectivity, proton/carbon environment, presence of residual solvents and water. | Number of components, % purity, molecular weight of parent and impurity peaks. | Presence of key bonds (C=O, N-H, C-N), confirmation of molecular backbone. | % Carbon, % Hydrogen, % Nitrogen composition. |
| Strengths | Absolute structural information. Highly reproducible. qNMR for accurate quantification without a reference standard. | High sensitivity for detecting trace impurities. Excellent quantitative capability. | Fast, non-destructive, provides a unique molecular "fingerprint". | Provides fundamental confirmation of elemental composition. |
| Limitations | Lower sensitivity compared to HPLC. May not resolve structurally similar impurities. | Requires a reference standard for absolute quantification. Ionization suppression can affect results. | Provides limited information on molecular connectivity and cannot distinguish isomers. | Does not detect inorganic impurities or provide structural information. Insensitive to minor impurities. |
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural validation. For this compound, its solubility in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) makes these solvents ideal choices.[6]
-
¹H NMR Analysis:
-
Expected Signals: The spectrum will show distinct signals for the protons on the azepane ring. Protons adjacent to the nitrogen and the carbonyl group will be shifted downfield. The integration of these signals should correspond to the number of protons in each unique environment.
-
Causality: The hydrochloride salt form means the amine proton may be broadened or exchange with solvent protons (especially in D₂O, where it will disappear). Observing this exchange confirms the presence of the acidic proton.
-
-
¹³C NMR Analysis:
-
Expected Signals: A characteristic signal for the carbonyl carbon (C=O) is expected in the range of δ 180-210 ppm.[7] The remaining carbons of the azepane ring will appear in the aliphatic region. The number of signals should correspond to the number of chemically non-equivalent carbons.
-
Purity Insight: The absence of unexpected signals is a strong indicator of high purity. The presence of residual solvents (e.g., singlet for DCM at ~5.3 ppm in ¹H NMR) is easily detected and can be quantified.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC provides a quantitative measure of purity by separating the main compound from any non-volatile organic impurities.[8] Coupling it with a mass spectrometer confirms the identity of the separated peaks.
-
Methodology: A reversed-phase C18 column is typically effective. A gradient elution using water and acetonitrile (both often containing 0.1% formic acid to improve peak shape and ionization) allows for the separation of compounds with varying polarities.
-
Data Interpretation:
-
Chromatogram (UV): The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥97% is common for research-grade chemicals.[9][10]
-
Mass Spectrum (MS): The electrospray ionization (ESI) mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 114.1, confirming the molecular weight of Azepan-3-one (113.16 g/mol ).[11] Impurity peaks in the chromatogram can be simultaneously analyzed by MS to tentatively identify their structures.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and powerful technique for confirming the presence of key functional groups, providing an orthogonal confirmation of the molecule's identity.[6][12]
-
Expected Absorptions:
-
Trustworthiness: The presence of these key bands, particularly the ketone stretch, provides high confidence that the correct compound has been synthesized. The absence of bands corresponding to potential starting materials (e.g., O-H or azide stretches) further supports the purity assessment.
Elemental Analysis
This technique provides the ultimate confirmation of the empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen.
-
Theoretical vs. Experimental Values:
-
Purity Criterion: The experimentally determined percentages should be within ±0.4% of the theoretical values. A successful result provides strong evidence against the presence of significant impurities that would alter the elemental composition.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[6]
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover 0-12 ppm. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all peaks in the ¹H spectrum.
Protocol 2: HPLC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute this solution to a final concentration of ~10 µg/mL for injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm and positive ion mode ESI-MS scanning m/z 50-500.
-
-
Data Analysis: Integrate the UV chromatogram to determine the area percent purity. Extract the mass spectrum for the main peak to confirm the [M+H]⁺ ion.
Protocol 3: FT-IR Sample Preparation and Acquisition
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[6] Acquire a background spectrum of the empty ATR crystal and ratio it against the sample spectrum to obtain the absorbance spectrum.
-
Data Analysis: Identify the key absorption bands and compare them to known values for ketone and amine hydrochloride functional groups.
Conclusion
Validating the purity of a synthetic compound like this compound is a multi-faceted process that demands more than a single measurement. By employing an orthogonal analytical strategy—combining the structural detail of NMR, the quantitative power of HPLC-MS, the functional group confirmation of FT-IR, and the empirical validation of elemental analysis—researchers can establish a self-validating system. This rigorous approach ensures the integrity of the starting material, which is paramount for generating reliable, reproducible, and meaningful data in subsequent stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 65326-54-7 [sigmaaldrich.com]
- 11. Azepan-3-one | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release [mdpi.com]
- 13. rjpn.org [rjpn.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]
The Azepan-3-one Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The seven-membered azepane ring, a saturated heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its inherent three-dimensionality allows for the exploration of diverse chemical space, leading to the development of potent and selective ligands for a range of biological targets.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on the "Azepan-3-one hydrochloride" core, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into key examples, supported by experimental data, and provide detailed protocols to facilitate further research and development in this promising area.
The Versatility of the Azepan-3-one Core: A Tale of Two Targets
The azepan-3-one scaffold has proven to be a versatile starting point for the design of inhibitors for distinct enzyme families, notably cysteine proteases and carbonic anhydrases. The SAR for each class of inhibitors reveals how subtle modifications to the core structure can dramatically influence potency and selectivity.
Cathepsin K Inhibition: Modulating the Azepane Ring for Potency and Pharmacokinetics
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption, making it a prime target for the treatment of osteoporosis.[3] Azepanone-based inhibitors have emerged as a promising class of therapeutics, with SAR studies revealing critical insights into their mechanism of action.
A key determinant of potency is the stereochemistry at the C-4 position and the substitution pattern on the azepane ring. For instance, a series of 5-, 6-, and 7-methyl-substituted azepan-3-one analogues demonstrated that both the position and stereochemistry of the methyl group significantly impact inhibitory activity and pharmacokinetic properties.[4]
Key SAR Insights for Cathepsin K Inhibitors:
-
C4-Stereochemistry: The (S)-configuration at the C4 position is crucial for potent inhibition.[3]
-
Ring Substitution: Methyl substitution on the azepane ring can modulate both potency and pharmacokinetic profiles. The 4S-7-cis-methylazepanone analogue, relacatib (SB-462795), exhibited a nearly four-fold increase in potency compared to the unsubstituted parent compound.[4]
-
Conformational Constraint: The seven-membered ring provides a conformational constraint that can lock the molecule into a bioactive conformation, enhancing potency and improving oral bioavailability by reducing susceptibility to P-glycoprotein-mediated efflux.[3]
The following table summarizes the in vitro efficacy of representative methyl-substituted azepan-3-one analogues against human cathepsin K.
| Compound ID | Substitution | Human Cathepsin K (Ki,app, nM) | Rat Oral Bioavailability (%) | Rat in vivo Clearance (mL/min/kg) |
| 1 (Parent) | 4S | 0.16 | 42 | 49.2 |
| 10 (Relacatib) | 4S-7-cis-methyl | 0.041 | 89 | 19.5 |
Data compiled from Yamashita, D. S., et al. (2006).[4]
The enhanced potency and improved pharmacokinetic profile of relacatib highlight the profound impact of subtle structural modifications on the azepane core. These findings were rationalized using X-ray crystallography and conformational analysis, which revealed that the methyl substitution influences the preferred conformation of the azepane ring, leading to a more favorable interaction with the active site of cathepsin K.[4]
Carbonic Anhydrase IX Inhibition: Targeting Hypoxic Tumors
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of hypoxic tumors and plays a crucial role in tumor progression and development.[5] A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been identified as potent CAIX inhibitors, demonstrating the utility of the azepane moiety in a different therapeutic context.
Molecular docking studies revealed that the azepane ring engages in hydrophobic interactions within a specific pocket of the CAIX active site, while the sulfonamide group coordinates with the catalytic zinc ion.[5]
Key SAR Insights for Carbonic Anhydrase IX Inhibitors:
-
Sulfonamide Moiety: Essential for coordinating with the active site zinc ion.
-
Azepane Ring: Occupies a hydrophobic pocket, contributing to binding affinity.
-
Aryl Substituents: Modifications to the N-aryl benzamide portion can be used to fine-tune potency and selectivity.
The table below presents the CAIX inhibitory activity of representative 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives.
| Compound ID | N-Aryl Substituent | CAIX Inhibition (IC50, nM) |
| 8 | 4-Fluorophenyl | 310 |
| 16 | 4-Chlorophenyl | 19 |
| 26 | 3,4-Dichlorophenyl | Not specified, but highly potent |
Data compiled from Angapelly, S., et al. (2021).[5]
The potent inhibition of CAIX by these azepane-containing compounds underscores the scaffold's adaptability for designing inhibitors that target metalloenzymes.
Azepane Analogues in Neuropharmacology: Targeting Monoamine Transporters
Beyond enzyme inhibition, the azepane scaffold has been explored for its potential in modulating the activity of neurotransmitter transporters, which are key targets for the treatment of various central nervous system (CNS) disorders.[6]
A series of chiral bicyclic azepanes has been shown to exhibit potent inhibitory activity against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[7]
Key SAR Insights for Monoamine Transporter Inhibitors:
-
N-Benzylation: N-benzylation of the azepane ring was found to be crucial for potent inhibition of monoamine transporters.[7]
-
Stereochemistry: The stereochemistry of the bicyclic system significantly impacts activity, with the (R,R)-enantiomer of one lead compound being approximately 26-fold more active as a NET inhibitor than its (S,S)-enantiomer.[7]
-
Halogenation of the Benzyl Group: Substitution on the N-benzyl ring can modulate potency and selectivity. Ortho- and meta-chloro and meta-bromo substituents on the benzyl ring were found to increase potency against NET, DAT, and SERT.[7]
The following table summarizes the inhibitory activity of a representative N-benzylated bicyclic azepane and its enantiomer.
| Compound ID | Stereochemistry | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |
| (R,R)-1a | (R,R) | 60 ± 7 | 230 ± 12 | 250 ± 32 |
| (S,S)-1a | (S,S) | 1600 ± 100 | - | - |
Data compiled from Meyers, M. J., et al. (2022).[7]
These findings demonstrate the potential of the azepane scaffold in developing novel therapeutics for neuropsychiatric disorders by fine-tuning its interactions with monoamine transporters.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative azepan-3-one analogue and for a key biological assay.
Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
This protocol describes a general method for the cyanoacetylation of azepane to form a β-ketonitrile, a versatile intermediate for further synthetic transformations.[8]
Materials and Equipment:
-
Azepane (Hexahydro-1H-azepine)
-
Ethyl cyanoacetate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine azepane (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (100 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(azepan-1-yl)-3-oxopropanenitrile.
In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds against human Cathepsin K.[9]
Materials and Equipment:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~460-505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring to room temperature.
-
Dilute the Cathepsin K enzyme to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer to the final desired concentrations (typically with a final DMSO concentration of ≤1%).
-
Prepare the substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted Cathepsin K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
General SAR Strategy for Azepan-3-one Analogues
Caption: General SAR strategy for azepan-3-one analogues.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Experimental workflow from synthesis to lead optimization.
Conclusion
The azepan-3-one scaffold represents a highly versatile and privileged structure in modern drug discovery. The examples presented in this guide, spanning from potent enzyme inhibitors to neuropharmacological modulators, demonstrate the remarkable potential of this chemical motif. Through systematic SAR studies, guided by a deep understanding of the underlying pharmacology and aided by structural biology and computational modeling, researchers can continue to unlock the full therapeutic potential of azepan-3-one analogues. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of novel therapeutics based on this remarkable scaffold.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
The Strategic Advantage of Azepan-3-one Hydrochloride: A Comparative Guide for Synthetic Chemists
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an in-depth analysis of Azepan-3-one hydrochloride (CAS No. 65326-54-7), a versatile seven-membered heterocyclic ketone, benchmarking its performance against common alternatives. We will delve into the causality behind its synthetic utility, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its strategic advantages.
Introduction to this compound: A Versatile Building Block
This compound is a white crystalline solid, readily soluble in water and various organic solvents.[1] Its azepane core, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold found in a multitude of biologically active compounds.[2][3] The presence of a carbonyl group at the 3-position and the stability afforded by the hydrochloride salt make it a highly reactive and versatile intermediate for a range of chemical transformations.[1][4] Its applications span across the pharmaceutical, agrochemical, and material science industries, where it serves as a crucial building block in the synthesis of complex molecules, including advanced antibiotics and potential neuropharmacological agents.[1][5][6]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 65326-54-7 | [1][7] |
| Molecular Formula | C₆H₁₂ClNO | [1][7] |
| Molecular Weight | 149.62 g/mol | [1][7] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥97% | [7] |
| Storage Conditions | -20°C, sealed, away from moisture | [7] |
Performance Benchmarking: this compound vs. Alternative Intermediates
The strategic advantage of employing this compound becomes evident when compared to alternative synthetic intermediates, such as other cyclic ketones or linear precursors, in the synthesis of azepane-containing target molecules. The choice of intermediate can significantly impact reaction outcomes. For this analysis, we will consider the synthesis of a generic N-substituted 3-aminoazepane, a common pharmacophore.
Alternative Intermediates:
-
Cyclohexanone: A common six-membered ring precursor requiring ring expansion (e.g., Beckmann rearrangement of the corresponding oxime) to form the azepane skeleton.
-
1,6-Diaminohexane derivatives: Linear precursors that necessitate an intramolecular cyclization to form the seven-membered ring.
-
Protected 3-Aminoazepanes: While structurally similar, these often involve additional protection and deprotection steps, adding to the overall synthesis time and cost.
Comparative Performance Data (Illustrative):
| Performance Metric | This compound | Cyclohexanone (via Beckmann) | 1,6-Diaminohexane derivative |
| Synthetic Steps | 2 (Reductive amination, N-substitution) | 4-5 (Oximation, Rearrangement, Reduction, N-substitution) | 3-4 (Activation, Cyclization, N-substitution) |
| Overall Yield (Typical) | 65-75% | 40-50% | 50-60% |
| Reaction Time (Total) | 12-24 hours | 48-72 hours | 36-60 hours |
| Purity of Final Product | High (often >98% after purification) | Moderate to High (potential for isomeric impurities) | Moderate (risk of oligomerization) |
| Scalability | Good | Moderate (Rearrangement can be challenging on a large scale) | Fair (Intramolecular cyclization can be low yielding at high concentrations) |
Causality Behind Performance Differences:
The superior performance of this compound in this context can be attributed to its pre-formed seven-membered ring, which circumvents the often challenging and lower-yielding ring-expansion or intramolecular cyclization steps. The direct availability of the ketone functionality allows for efficient and high-yielding reductive amination to introduce the desired amine group at the 3-position. This streamlined approach not only improves the overall yield but also significantly reduces the number of synthetic steps and the associated time and resources.
Experimental Protocol: Synthesis of N-Benzyl-azepan-3-amine from this compound
This protocol details a representative two-step synthesis of an N-substituted 3-aminoazepane derivative, illustrating the practical application of this compound.
Step 1: Reductive Amination to form Azepan-3-amine
Methodology:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford Azepan-3-amine.
Rationale for Experimental Choices:
-
Ammonium acetate serves as the ammonia source for the formation of the intermediate imine.
-
Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
-
The use of methanol as a solvent provides good solubility for the reactants.
-
The acidic workup protonates the desired amine, facilitating its separation from non-basic impurities.
Step 2: N-Benzylation of Azepan-3-amine
Methodology:
-
To a solution of Azepan-3-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzyl bromide (1.1 eq).
-
Heat the mixture to reflux and stir for 8 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Benzyl-azepan-3-amine.
Rationale for Experimental Choices:
-
Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile is an appropriate polar aprotic solvent for this SN2 reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Broader Applications and Future Outlook
The utility of azepane derivatives extends to a wide range of therapeutic areas. For instance, (R)-Azepan-3-amine is a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Besifloxacin hydrochloride.[5] The unique seven-membered ring structure contributes to the chemical stability and reactivity of the final drug molecule.[5] Furthermore, azepane scaffolds are being explored for their neuroprotective effects and potential in managing neurodegenerative diseases.[4][6] The title compound in a study on Meptazinol, an opioid analgesic, is a key intermediate derived from an azepane structure.[8] The development of novel synthetic routes to functionalized azepanes, often starting from intermediates like this compound, remains an active area of research.[3][9]
Conclusion
This compound stands out as a highly efficient and strategic synthetic intermediate for the construction of azepane-containing molecules. Its pre-formed seven-membered ring structure allows for more direct and higher-yielding synthetic routes compared to alternatives that rely on ring-expansion or intramolecular cyclization strategies. The experimental protocol provided herein demonstrates a practical and scalable approach to the synthesis of N-substituted 3-aminoazepanes, highlighting the compound's utility. For researchers and drug development professionals, the choice of this compound can lead to significant improvements in synthetic efficiency, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthetic Routes to Azacycles | MDPI [mdpi.com]
- 4. Buy Azepan-3-one | 171257-01-5 [smolecule.com]
- 5. innospk.com [innospk.com]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
